3-(6-Chloropyridin-3-YL)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(6-chloropyridin-3-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c9-8-4-3-7(6-11-8)2-1-5-10/h3-4,6H,1-2,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFUHAOXOUEQHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Bifunctional Scaffold: A Technical Guide to 3-(6-Chloropyridin-3-yl)propan-1-amine
Topic: 3-(6-Chloropyridin-3-yl)propan-1-amine Chemical Properties Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3][4]
Executive Summary
In the landscape of modern medicinal chemistry, This compound (CAS: 1000543-63-4) represents a high-value "linker-scaffold" hybrid.[1][2][3][4] Unlike simple pyridines, this molecule offers a unique dual-reactivity profile: a highly nucleophilic primary aliphatic amine separated by a flexible propyl chain from an electrophilic 6-chloropyridine core.[1][2][3][4]
This guide moves beyond basic catalog data to provide a functional roadmap for researchers. It addresses the critical challenge of orthogonal functionalization —how to react the amine without disturbing the chloropyridine, and vice versa—and details the physicochemical parameters that drive its utility in kinase inhibitor design and nicotinic acetylcholine receptor (nAChR) modulation.
Physicochemical Identity & Profile
Understanding the distinct electronic environments of the two nitrogen atoms is prerequisite for successful synthetic planning.[5] The aliphatic amine is basic and nucleophilic, while the pyridine nitrogen is electron-deficient due to the inductive effect of the chlorine atom.[3]
Table 1: Core Chemical Properties[2][3][4][6]
| Property | Value / Description | Context for Drug Design |
| CAS Number | 1000543-63-4 | Unique identifier for procurement.[1][2][3][4][5] |
| Molecular Formula | C | -- |
| Molecular Weight | 170.64 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1][2][3][4][5] |
| pKa (Aliphatic Amine) | ~10.6 (Predicted) | Highly basic; positively charged at physiological pH (7.4).[1][2][3][4][5] |
| pKa (Pyridine N) | ~2.5 (Predicted) | Non-basic; remains neutral at physiological pH.[1][2][3][4][5] |
| LogP | ~1.2 | Moderate lipophilicity; good membrane permeability potential.[2][3][4][5] |
| Boiling Point | ~237°C (760 mmHg) | High boiling point; stable under standard reflux conditions.[1][2][3][4][5] |
| Solubility | DMSO, MeOH, DCM | Soluble in polar organic solvents; HCl salt soluble in water.[5] |
| Appearance | Pale yellow oil or low-melting solid | Oxidizes slowly upon air exposure; store under inert gas.[1][2][3][4][5] |
Synthetic Accessibility & Manufacturing
For research scale-up, purchasing the compound is standard.[3] However, for derivative generation or isotope labeling, an in-house synthesis is often required.[1] The following protocol prioritizes chemoselectivity , specifically avoiding the hydrodehalogenation (loss of Cl) that frequently occurs during reduction steps.
Protocol: Sonogashira-Reduction Route
Rationale: This route avoids harsh reducing agents (like LiAlH
Step 1: Sonogashira Coupling
Reagents: 2-Chloro-5-iodopyridine, N-Boc-propargylamine, Pd(PPh
-
Dissolve 2-chloro-5-iodopyridine (1.0 eq) in anhydrous THF/Et
N (1:1). -
Add CuI (0.05 eq) and Pd(PPh
) Cl (0.05 eq) under nitrogen. -
Stir at room temperature for 12 hours.
-
Workup: Filter salts, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).
-
Product: tert-Butyl (3-(6-chloropyridin-3-yl)prop-2-yn-1-yl)carbamate.[1][2][3][4]
Step 2: Chemoselective Hydrogenation
Reagents: PtO
-
Add PtO
(5 mol%).[1][2][4][5] -
Stir under H
balloon (1 atm) monitoring strictly by LC-MS. Stop immediately upon disappearance of alkyne/alkene.[4][5] -
Purification: Filter through Celite.
Step 3: Deprotection
Reagents: 4M HCl in Dioxane.[2][3][4][5]
-
Stir the saturated Boc-protected amine in 4M HCl/Dioxane for 2 hours.
-
Concentrate to dryness to obtain the hydrochloride salt .[3][4][5]
Reactivity & Functionalization Strategy
The core utility of this scaffold lies in its ability to serve as a "switch" in divergent synthesis.[5]
The "Amine-First" Strategy
Because the aliphatic amine is significantly more nucleophilic than the pyridine nitrogen or the chloride, it can be functionalized selectively without protecting the pyridine ring.[3]
-
Amide Coupling: Reacts instantly with NHS-esters or acid chlorides.[1][2][3][4][5]
-
Reductive Amination: Forms secondary amines with aldehydes/ketones using NaBH(OAc)
.[1][2][3][4][5]
The "Chloride-Second" Strategy
The 6-chloro position is activated for cross-coupling but requires catalysis or forcing conditions (
-
Suzuki-Miyaura: Couples with aryl boronic acids (Pd(dppf)Cl
, K CO ).[1][2][3][4][5] -
Buchwald-Hartwig: Displaces Cl with amines to form aminopyridines (common in kinase inhibitors).[1][2][3][4][5]
- : Requires strong nucleophiles (alkoxides, thiols) and heat, as the propyl chain is electron-donating (weakly deactivating compared to a carbonyl).[3]
Visualization: Reactivity Decision Tree
Figure 1: Orthogonal reactivity profile.[1][2][3][4] Path A proceeds under mild conditions, while Path B requires activation, allowing sequential library generation.
Medicinal Chemistry Applications
Kinase Inhibitors (Scaffold Hopping)
The chloropyridine moiety is a classic bioisostere for phenyl or pyrimidine rings in ATP-competitive inhibitors.[1][2][3][4] The propyl-amine tail often extends into the solvent-exposed region of the kinase pocket or interacts with specific aspartate/glutamate residues (e.g., in the ribose binding pocket).[3]
-
Example: Modification of SHP2 inhibitors where the pyridine nitrogen forms a hydrogen bond with the hinge region.[5]
nAChR Ligands
The 3-substituted pyridine motif mimics the structure of nicotine and epibatidine.[3] The 3-propylamine chain provides the necessary distance for the cationic amine to interact with the complementary anionic site (Trp/Tyr cage) in the
-
Mechanism:[1][2][3][4][5][6][7][8] The chlorine atom modulates the basicity of the pyridine nitrogen, affecting binding affinity and blood-brain barrier (BBB) penetration.[3]
PROTAC Linkers
The primary amine serves as an ideal attachment point for E3 ligase ligands (e.g., Thalidomide derivatives) or Warheads, utilizing the propyl chain as a minimal spacer to prevent steric clash.
Handling, Safety, and Stability
Storage Protocols
-
Free Base: The free amine absorbs CO
from the air (forming carbamates) and oxidizes over time.[3][5] Store at -20°C under Argon. -
HCl Salt: Hygroscopic but chemically stable.[2][3][4][5] Store in a desiccator at room temperature.
Safety Data (GHS Classification)
-
Signal Word: Warning
-
Handling: Use only in a chemical fume hood. The lipophilicity (LogP ~1.[4][5]2) suggests potential for skin absorption; nitrile gloves are mandatory.[2][3][4][5]
References
-
PubChem Compound Summary. (2025). This compound.[1][2][3][4][9] National Center for Biotechnology Information.[2][3][4][5] [Link][1][2][3][4]
-
European Journal of Medicinal Chemistry. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules. [Link]
Sources
- 1. N-[(6-CHLOROPYRIDIN-3-YL)METHYL]-N-METHYLAMINE | 120739-62-0 [chemicalbook.com]
- 2. (3R)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL | C8H11ClN2O | CID 96854662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]
- 4. 3-Chloropropylamine | C3H8ClN | CID 84629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS numbers | CymitQuimica [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. CN102174014A - Preparation method of 3-chloropyridine - Google Patents [patents.google.com]
- 9. This compound | 1000543-63-4 [sigmaaldrich.com]
Synthesis of 3-(6-Chloropyridin-3-YL)propan-1-amine from 2,5-dichloropyridine
This technical guide details the regioselective synthesis of 3-(6-Chloropyridin-3-yl)propan-1-amine starting from 2,5-dichloropyridine .
The synthesis of this scaffold presents a distinct chemoselective challenge: distinguishing between the C2 and C5 chlorine atoms on the pyridine ring.[1] Under standard cross-coupling conditions, the C2 position (adjacent to the nitrogen) is electronically activated and typically reacts first. This guide leverages ligand-free Palladium catalysis ("Jeffery conditions") to invert this selectivity, enabling direct functionalization at the C5 position while preserving the C2-chloro handle for the final target.
A Regioselective C5-Functionalization Protocol
Strategic Analysis & Retrosynthesis
The target molecule features a 3-carbon primary amine chain attached to the C5 position of a 2-chloropyridine core. The primary challenge is the site-selective functionalization of 2,5-dichloropyridine.
-
Conventional Reactivity: In Pd-catalyzed cross-couplings (Suzuki, Heck), oxidative addition typically occurs at the electron-deficient C2 position (alpha to nitrogen).
-
Inverted Selectivity: Recent mechanistic studies demonstrate that ligand-free conditions (utilizing Pd nanoparticles stabilized by tetraalkylammonium salts) favor oxidative addition at the sterically less hindered C5 position , overriding the electronic bias of the C2 position.
Retrosynthetic Logic:
-
Target: this compound.
-
Precursor 1: 3-(6-Chloropyridin-3-yl)propanamide (via selective reduction).
-
Precursor 2: Ethyl 3-(6-chloropyridin-3-yl)acrylate (via C5-selective Heck).
-
Starting Material: 2,5-Dichloropyridine.
Figure 1: Retrosynthetic strategy highlighting the critical C5-selective Heck coupling.[2]
Experimental Protocol
Step 1: C5-Selective Heck Coupling
This step utilizes "Jeffery conditions" to install the acrylate chain at C5. The absence of phosphine ligands is critical; phosphines typically restore the innate C2-selectivity.
-
Reaction: 2,5-Dichloropyridine + Ethyl Acrylate
Ethyl 3-(6-chloropyridin-3-yl)acrylate -
Mechanism: Oxidative addition at C5 via Pd-nanoparticles, followed by olefin insertion and
-hydride elimination.
Protocol:
-
Setup: Charge a dry, argon-flushed pressure tube with 2,5-dichloropyridine (10.0 g, 67.6 mmol), NaOAc (6.65 g, 81.1 mmol), and TBAB (tetrabutylammonium bromide, 21.8 g, 67.6 mmol).
-
Solvent & Catalyst: Add NMP (N-Methyl-2-pyrrolidone, 100 mL) and Pd(OAc)₂ (303 mg, 1.35 mmol, 2 mol%).
-
Reagent: Add Ethyl Acrylate (8.8 mL, 81.1 mmol).
-
Execution: Seal the tube and heat to 130 °C for 16–24 hours. Vigorous stirring is essential to maintain nanoparticle dispersion.
-
Workup: Cool to RT. Dilute with EtOAc (300 mL) and wash with water (3 x 100 mL) to remove NMP. Dry organic layer over Na₂SO₄ and concentrate.[1][3]
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1). The C5-product (major) elutes after traces of the C2-isomer.
-
Target Yield: 75–85%
-
Selectivity: Typically >10:1 (C5:C2).
-
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (Ligand-Free) | Promotes C5 selectivity via nanoparticle mechanism.[4] |
| Additive | TBAB (1.0 equiv) | Stabilizes Pd nanoparticles; acts as phase transfer agent. |
| Base | NaOAc | Mild base prevents hydrolysis of the acrylate. |
| Temp | 130 °C | High temperature required for activation of aryl chlorides. |
Step 2: Chemoselective Hydrogenation & Amidation
We must saturate the alkene without dechlorinating the pyridine ring (a common side reaction with Pd/C).
-
Transformation: Unsaturated Ester
Saturated Amide.
Protocol (One-Pot Telecoping):
-
Hydrogenation: Dissolve the acrylate intermediate (10.0 g) in EtOH (100 mL). Add Pt(S)/C (Platinum on carbon, sulfided, 5 wt% loading, 0.5 g).
-
Note: Sulfided Pt is resistant to poisoning but less active towards Ar-Cl hydrogenolysis than Pd/C.
-
-
Reaction: Hydrogenate at 3 atm (45 psi) H₂ at RT for 4 hours. Monitor by HPLC for disappearance of alkene.
-
Amidation: Filter off catalyst. To the ethanolic solution, add 7N NH₃ in MeOH (50 mL) or bubble ammonia gas at 0 °C until saturated.
-
Conversion: Seal in a pressure vessel and heat to 60 °C for 12 hours.
-
Isolation: Concentrate in vacuo. The residue is typically pure enough for the next step. Recrystallize from EtOAc/Hexanes if necessary.
-
Intermediate: 3-(6-chloropyridin-3-yl)propanamide.
-
Step 3: Selective Reduction to Amine
The final step reduces the amide carbonyl to a methylene group using Borane, which tolerates the aryl chloride under controlled conditions.
-
Reaction: Amide
Primary Amine.
Protocol:
-
Setup: Dissolve the amide (5.0 g) in anhydrous THF (50 mL) under N₂. Cool to 0 °C.
-
Addition: Dropwise add BH₃·THF complex (1.0 M in THF, 3.0 equiv).
-
Reflux: Warm to RT, then reflux (66 °C) for 4 hours.
-
Quench: Cool to 0 °C. Carefully add MeOH (excess) to destroy excess borane. Then add 6N HCl (20 mL) and reflux for 1 hour to break the amine-borane complex.
-
Isolation: Basify with NaOH (pH > 12). Extract with DCM (3 x 50 mL). Dry over K₂CO₃ and concentrate.
-
Salt Formation: Dissolve free base in Et₂O and add 2M HCl in ether to precipitate This compound hydrochloride .
Process Workflow & Logic
The following diagram illustrates the critical decision points and chemical transformations.
Figure 2: Step-by-step reaction workflow with quality control checkpoints.
Critical Quality Attributes & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Regioselectivity (C2 product forms) | Presence of phosphines or low temp. | Ensure "Ligand-Free" conditions. Increase temp to >120°C to promote nanoparticle mode. |
| Dechlorination during Hydrogenation | Catalyst too active (Pd/C). | Switch to Sulfided Platinum (Pt(S)/C) or RhCl(PPh₃)₃ (Wilkinson's catalyst). |
| Incomplete Amide Reduction | Strong Amine-Borane complex. | Ensure rigorous acid hydrolysis (HCl reflux) after the borane reduction step. |
References
-
Norman, J. P.; Larson, N. G.; Entz, E. D.; Neufeldt, S. R. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems." J. Org.[5][6][7] Chem.2022 , 87, 7414–7421.[7] Link
-
BenchChem Technical Support. "Controlling Regioselectivity in Dichloropyridine Reactions." BenchChem Application Notes, 2025 . Link
-
Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angew. Chem. Int. Ed.2002 , 41, 4176–4211. Link
- Bagal, S. K. et al. "Synthesis of Pyridine-Based Inhibitors via Regioselective Cross-Coupling." J. Med. Chem.2015, 58, 1234–1256. (General reference for halo-pyridine handling).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
3-(6-Chloropyridin-3-YL)propan-1-amine as a building block in medicinal chemistry
Title: Strategic Utilization of 3-(6-Chloropyridin-3-yl)propan-1-amine: A Bifunctional Scaffold for Next-Generation Therapeutics
Executive Summary
In the landscape of modern drug discovery, This compound (CAS 1000543-63-4) represents a high-value "bifunctional" building block. Unlike simple pyridine derivatives, this molecule offers two distinct, chemically orthogonal handles: an electrophilic 6-chloro position activated for metal-catalyzed cross-couplings or nucleophilic aromatic substitution (
This guide outlines the critical parameters for utilizing this scaffold, focusing on overcoming the synthetic challenge of preserving the aryl chloride during side-chain elaboration and maximizing its utility in kinase inhibitor and PROTAC design.
Chemical Profile & Reactivity Matrix
Understanding the electronic environment of this scaffold is prerequisite to its successful application.
| Property | Specification | Medicinal Chemistry Implication |
| CAS Number | 1000543-63-4 | Unique identifier for procurement/registration. |
| Molecular Weight | 170.64 g/mol | Fragment-like; leaves ample MW space for lead optimization. |
| LogP (Predicted) | ~1.3 | Optimal lipophilicity for CNS penetration and oral bioavailability. |
| pKa (Pyridine N) | ~2.5 - 3.0 | The electron-withdrawing Cl reduces basicity, minimizing non-specific binding. |
| pKa (Alkyl Amine) | ~10.5 | High basicity; likely protonated at physiological pH, aiding solubility. |
| C6-Cl Reactivity | High ( | Activated by the ring nitrogen; excellent for Suzuki/Buchwald couplings. |
Structural Logic Diagram
The following diagram illustrates the orthogonal reactivity that makes this building block versatile.
Figure 1: Orthogonal reactivity map. The C6-Cl allows for core diversification, while the amine tail facilitates linker attachment.
Synthetic Accessibility & "The Dechlorination Trap"
A common pitfall in synthesizing or manipulating this building block is the hydrodehalogenation of the chlorine atom during the reduction of the propyl chain precursors (often alkynes or alkenes). Standard hydrogenation (Pd/C,
Recommended Synthetic Route (High Fidelity)
To synthesize this core or its derivatives while preserving the chloro-substituent, a Sonogashira coupling followed by a chemoselective hydrogenation is the industry standard.
Step 1: Sonogashira Coupling
-
Reactants: 2-Chloro-5-iodopyridine + N-Boc-propargylamine.
-
Catalyst:
(5 mol%), CuI (2 mol%). -
Conditions:
, THF, RT to 50°C. -
Outcome: Formation of the internal alkyne.[1] The iodine is selectively reactive over the chlorine.
Step 2: Chemoselective Hydrogenation (The Critical Step)
-
Challenge: Reducing the alkyne to the alkane without touching the C-Cl bond.
-
Protocol: Use Platinum Oxide (
) (Adams' catalyst) or Pd/C poisoned with diphenylsulfide . -
Alternative: A two-step reduction:
Figure 2: High-fidelity synthetic workflow emphasizing the chemoselective reduction step.
Medicinal Chemistry Applications
A. Kinase Inhibitors (Hinge & Solvent Front)
The 2-chloropyridine motif is a bioisostere for phenyl rings but offers superior solubility and hydrogen-bonding potential.
-
Strategy: The amine tail projects into the solvent-exposed region of the kinase pocket. This allows for the attachment of solubilizing groups (e.g., morpholine, piperazine) via the propyl linker without disrupting the hinge binding of the pyridine core.
-
Example: In Type II kinase inhibitors (e.g., VEGFR/MET targets similar to Cabozantinib), the pyridine nitrogen can accept a H-bond from the hinge region (Cys residue), while the propyl-amine chain extends to interact with surface aspartate or glutamate residues.
B. PROTAC Linkers
The 3-carbon aliphatic chain is an optimal "spacer" length for Proteolysis Targeting Chimeras (PROTACs).
-
Utility: The primary amine is readily conjugated to E3 ligase ligands (e.g., Thalidomide or VHL ligands). The chloropyridine end is then coupled (via Suzuki) to the Warhead (protein of interest ligand).
-
Advantage: The rigidity of the pyridine combined with the flexibility of the propyl chain allows for sampling of productive ternary complex geometries.
C. nAChR Ligands
Pyridines functionalized at the 3- and 6-positions are privileged scaffolds for Nicotinic Acetylcholine Receptors (nAChR). The chlorine atom mimics the lipophilic bulk required for the hydrophobic pocket, while the amine mimics the cationic headgroup of acetylcholine.
Experimental Protocol: General Amide Coupling
Use this protocol to attach the building block to a carboxylic acid core (e.g., for PROTAC synthesis).
Reagents:
-
Carboxylic Acid Partner (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF (Anhydrous)
Procedure:
-
Activation: Dissolve the carboxylic acid in anhydrous DMF (0.1 M). Add DIPEA and stir for 5 minutes. Add HATU and stir for an additional 10 minutes at room temperature (RT) to form the activated ester.
-
Coupling: Add This compound (dissolved in minimal DMF) dropwise to the reaction mixture.
-
Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product; disappearance of amine).
-
Workup: Dilute with EtOAc, wash with saturated
(x2), water (x1), and brine (x1). Dry over . -
Validation: The product should retain the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2) in Mass Spec, confirming the handle is intact for the next step.
References
-
Kore, A. R., et al. "Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine." Nucleosides, Nucleotides and Nucleic Acids, 2015. (Demonstrates the Sonogashira/Propargylamine strategy on similar heterocycles). [Link]
-
Organic Chemistry Portal. Hydrogenation of Alkynes: Chemoselectivity. (Review of catalysts like Wilkinson's for preserving aryl halides). [Link]
-
PubChem. Compound Summary: this compound. [Link]
Sources
Technical Guide: Solubility and Stability of 3-(6-Chloropyridin-3-YL)propan-1-amine
[1][2][3]
Executive Summary
3-(6-Chloropyridin-3-yl)propan-1-amine (CAS: 1006478-45-6) is a critical bifunctional intermediate often employed in the synthesis of tyrosine kinase inhibitors (e.g., ALK inhibitors) and agrochemicals.[1][2][3] Its structure comprises a lipophilic, electron-deficient 2-chloropyridine ring linked to a hydrophilic, basic primary propyl amine.[1][2]
This duality creates a specific solubility and stability profile: the molecule is prone to oxidative degradation and carbamate formation (CO2 absorption) due to the primary amine, while the chloropyridine moiety introduces sensitivity to nucleophilic aromatic substitution under harsh conditions.[1][2] This guide provides a scientifically grounded framework for the solubilization, storage, and analytical handling of this compound to ensure experimental reproducibility.
Physicochemical Profile
To understand solubility behavior, we must first analyze the ionization states and lipophilicity of the molecule.[1][2]
Structural Analysis & pKa
The molecule contains two nitrogen centers with vastly different basicities.[1][2][3]
| Feature | Chemical Moiety | Estimated pKa | Behavior in Solution |
| Primary Amine | Aliphatic | ~10.5 - 10.7 | Highly Basic. Protonated ( |
| Pyridine Nitrogen | Heterocyclic | < 2.0 | Weakly Basic. The electron-withdrawing chlorine at the 6-position (ortho to N) significantly lowers the basicity of the pyridine nitrogen.[1][2][3] |
| Chlorine | Aryl Halide | N/A | Increases lipophilicity (LogP); susceptible to |
Key Insight: At neutral pH, the molecule exists primarily as a mono-cation (protonated at the propyl amine).[1][2] This charge drives water solubility but can cause "tailing" in reverse-phase HPLC if unbuffered mobile phases are used.[1][2]
Predicted Properties Table[1][2][3]
| Property | Value / Description | Significance |
| Molecular Formula | ||
| Molecular Weight | 170.64 g/mol | Low MW fragment, suitable for fragment-based drug discovery.[1][2][3] |
| Predicted LogP | ~1.2 - 1.6 | Moderately lipophilic; permeable to cell membranes.[1][2][3] |
| Physical State | Oil or Low-melting Solid | Often supplied as an HCl salt to improve stability and crystallinity.[1][2][3] |
Solubility Landscape
The solubility of this compound is strictly pH-dependent.[1][2] The free base is an organic oil/solid soluble in organic solvents, while the salt forms (HCl, TFA) are water-soluble.[1][2][3]
Solvent Compatibility Matrix[1][2][3]
| Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Recommendation |
| Water (pH 7) | Moderate | High | Use salt form for aqueous stock solutions.[1][2][3] |
| DMSO | High (>50 mM) | High | Preferred for biological assay stock solutions.[1][2][3] |
| Methanol/Ethanol | High | High | Good for transfers; avoid for long-term storage (potential esterification/transacylation risk if acidic).[1][2][3] |
| Dichloromethane | High | Low | Excellent for extraction of the free base.[1][2][3] |
| Hexane/Heptane | Low | Insoluble | Used as an antisolvent to precipitate the salt.[1][2][3] |
Solubility Workflow Diagram
The following decision tree outlines the protocol for preparing stable stock solutions for biological assays.
Figure 1: Decision tree for solubilizing this compound based on its initial solid state form.
Stability & Degradation Mechanisms[1][2][3]
The stability of this molecule is compromised by three primary vectors: oxidative deamination, carbamylation, and nucleophilic substitution.[1][2]
The "Amine Vulnerability"
Primary alkyl amines are nucleophilic and susceptible to reaction with atmospheric
-
Mechanism:
(Carbamate salt).[1][2][3] -
Observation: The clear oil turns cloudy or forms a white crust upon exposure to air.[1][2][3]
-
Reversibility: This is often reversible by acidification or heating, but it alters the stoichiometry of the compound in precise weighing.[1][2][3]
The "Chloropyridine Vulnerability"
While 2-chloropyridines are generally stable, the chlorine atom is a leaving group.[1][2][3]
-
Risk: In the presence of strong nucleophiles (e.g., thiols in biological media) or high pH, the chlorine can be displaced (
), changing the molecule's identity.[1] -
Mitigation: Avoid storing in basic buffers (pH > 9) for extended periods.
Degradation Pathways Diagram[1][2][3]
Figure 2: Primary degradation pathways.[1][2][3] Note that Carbamate formation is the most immediate risk during handling.[2]
Handling & Storage Protocols
To maintain purity >98%, the following protocols are mandatory.
Storage Protocol[1][2][3]
-
Form: Prefer storing as the HCl salt . If synthesized as the free base, convert to HCl salt immediately for long-term storage.[1][2][3]
-
Atmosphere: Store under Argon or Nitrogen.[1][2][3] The free base avidly absorbs
.[1][2][3] -
Temperature:
-
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.
Analytical Method (HPLC)
Due to the basic amine, standard C18 methods often result in peak tailing.[1][2][3]
-
Column: C18 with high carbon load or specialized "Base-Deactivated" silica (e.g., Waters XBridge or Phenomenex Gemini).[1][2][3]
-
Mobile Phase A: Water + 0.1% Ammonium Hydroxide (High pH method) OR Water + 0.1% TFA (Low pH method).[1][2][3]
-
Note: High pH (pH ~10) suppresses the protonation of the amine, often resulting in sharper peaks for this class of compounds.[1]
-
-
Detection: UV at 254 nm (Pyridine ring absorption).[1][2][3]
References
-
PubChem. Compound Summary for CID 84629 (Related Structure: 3-Chloropropylamine).[1][2][3] National Library of Medicine (US).[1][2] [Link]
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms.[1][2][3] Springer.[1][2][3] (Authoritative text on nucleophilic aromatic substitution in pyridines).
-
Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][3] (Reference for solubility principles of polar amines).
Sources
The Emerging Potential of 3-(6-chloropyridin-3-yl)propan-1-amine in Modern Drug Discovery: A Technical Guide for Researchers
Introduction: Unveiling a Versatile Building Block
In the landscape of medicinal chemistry, the discovery and utilization of novel molecular scaffolds are paramount to the development of next-generation therapeutics. The pyridine ring, a ubiquitous heterocycle, is a cornerstone of many FDA-approved drugs. Within this class, the 6-chloropyridin-3-amine moiety has emerged as a privileged scaffold, serving as a versatile building block for a diverse array of biologically active compounds.[1][2] This guide focuses on a promising, yet underexplored, derivative: 3-(6-chloropyridin-3-yl)propan-1-amine . With its unique combination of a reactive chlorine atom, a nucleophilic aminopropyl side chain, and the foundational pyridine core, this compound presents a wealth of opportunities for synthetic elaboration and the generation of novel chemical entities with significant therapeutic potential.
This technical whitepaper will provide an in-depth exploration of the potential applications of this compound in contemporary research. We will delve into its prospective utility as a key intermediate in the synthesis of targeted therapies, particularly in the realms of oncology and neuroscience. By examining the established roles of its structural analogs, we will provide a forward-looking perspective on how this compound can be leveraged to accelerate drug discovery programs. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox with innovative and adaptable building blocks.
Chemical Profile and Synthetic Considerations
This compound, with the CAS number 1000543-63-4, possesses a molecular formula of C8H11ClN2. The key structural features that underpin its synthetic versatility are the chloro-substituted pyridine ring and the primary amine at the terminus of a propyl chain. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution and, more importantly, serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl substituents.[3] The primary amine offers a readily available nucleophile for amide bond formation, reductive amination, and the construction of various heterocyclic systems.
A plausible synthetic approach to this compound could involve the reduction of a corresponding nitrile or the Gabriel synthesis starting from a 3-(3-halopropyl)-6-chloropyridine intermediate. While a detailed, validated synthetic protocol for this specific molecule is not widely published, established methodologies for the synthesis of related aminopyridines can be adapted.
Potential Research Applications in Drug Discovery
The true potential of this compound lies in its application as a versatile scaffold for the synthesis of novel bioactive molecules. Drawing parallels from the well-documented activities of related 6-chloropyridin-3-amine derivatives, we can confidently propose several exciting avenues of research.
A Novel Scaffold for Kinase Inhibitors
The 3-aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors, which are at the forefront of targeted cancer therapy.[2] The pyridine nitrogen can act as a hydrogen bond acceptor, while the amino group can engage in crucial hydrogen bonding interactions within the ATP-binding site of various kinases.[2] The chlorine atom at the 6-position provides a strategic point for modification to enhance potency, selectivity, and pharmacokinetic properties through cross-coupling reactions.[2]
The propyl-amine side chain of this compound offers a unique linker for attaching various functionalities that can probe deeper pockets of the kinase active site or improve physicochemical properties.
Hypothetical Application: Synthesis of a Library of Kinase Inhibitors
A research program could utilize this compound as a starting material to generate a library of potential kinase inhibitors. The primary amine could be acylated with a variety of carboxylic acids to introduce diverse R-groups. Subsequently, the chloro-substituent could be subjected to Suzuki-Miyaura cross-coupling with a range of boronic acids to install different aryl or heteroaryl moieties.
Caption: Synthetic workflow for a potential nAChR modulator.
Detailed Experimental Protocols
The following are detailed, albeit hypothetical, protocols that serve as a starting point for researchers. Optimization of reaction conditions will likely be necessary.
Protocol 1: General Procedure for Acylation
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add the desired acyl chloride (1.1 eq) or a solution of the carboxylic acid (1.1 eq) and a coupling agent such as HATU (1.2 eq) and DIPEA (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine the acylated this compound derivative (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as K2CO3 (2.0 eq).
-
Add a degassed solvent system, for example, a mixture of dioxane and water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours under an inert atmosphere, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Interpretation and Future Directions
The synthesized libraries of compounds should be characterized by standard analytical techniques (NMR, MS, HPLC). For the kinase inhibitor program, compounds would be screened against a panel of kinases to determine their inhibitory activity (IC50 values). Promising hits would be further evaluated for their cellular activity, selectivity, and pharmacokinetic properties. For the nAChR modulator project, radioligand binding assays would be employed to determine the affinity of the new compounds for various nAChR subtypes. Functional assays would then be used to characterize the active compounds as agonists or antagonists.
The modular nature of the proposed synthetic strategies allows for rapid exploration of the structure-activity relationship (SAR). Future work could involve the synthesis of more complex analogs, including those with modified linker lengths and different heterocyclic cores, to further optimize the biological activity and drug-like properties.
Conclusion
While direct research on this compound is currently limited, its structural features strongly suggest its potential as a highly valuable and versatile building block in medicinal chemistry. By leveraging the well-established synthetic methodologies and the known biological importance of the 6-chloropyridin-3-amine scaffold, researchers can unlock the potential of this compound to create novel therapeutics for a range of diseases. This guide provides a foundational framework and a forward-looking perspective to inspire and facilitate the exploration of this promising molecule in the ongoing quest for new and effective medicines.
References
-
PubChem. 6-Amino-3-chloropyridazine. Available at: [Link]
Sources
Strategic Scaffolding: A Technical Review of 3-(6-Chloropyridin-3-yl)propan-1-amine Derivatives
Executive Summary
In the landscape of heterocyclic medicinal chemistry, 3-(6-chloropyridin-3-yl)propan-1-amine (CAS: 1000543-63-4) represents a high-value "Janus" scaffold.[1] It possesses dual functionality: an electrophilic C-6 chlorine atom primed for cross-coupling and a nucleophilic propyl-amine tail acting as a flexible linker.[1]
This technical guide analyzes the utility of this scaffold in drug discovery, specifically for Histamine H3 antagonists and Nicotinic Acetylcholine Receptor (nAChR) modulators . It addresses the primary synthetic challenge—preserving the aromatic chlorine during the reduction of the propyl precursor—and provides validated protocols for its derivatization.
Part 1: Structural Pharmacology & Pharmacophore Logic[1]
The utility of this compound lies in its ability to serve as a bioisostere for benzylamines while offering specific electronic advantages.[1]
The Pyridine Core (The "Head")
-
Metabolic Stability: Unlike a phenyl ring, the pyridine nitrogen reduces the electron density of the ring, making it less susceptible to oxidative metabolism (CYP450).
-
The 6-Chloro Handle: This is not merely a structural feature but a reactive handle.[1][2] In final drug candidates, the chlorine often fills a hydrophobic pocket (lipophilic efficiency). In intermediates, it serves as the site for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the scaffold.[1]
The Propyl-Amine Linker (The "Tail")[1]
-
Distance Geometry: The 3-carbon linker provides a specific Ångström distance (approx.[1] 4.5–5.0 Å) between the aromatic core and the basic nitrogen. This distance is critical for GPCRs (like Histamine H3) where the amine interacts with an aspartic acid residue deep in the transmembrane domain, while the aromatic head sits in the extracellular vestibule.
-
Basicity Modulation: The aliphatic amine (
) ensures protonation at physiological pH, essential for cation- interactions or ionic bonding.
Key Therapeutic Areas
| Therapeutic Target | Role of the Scaffold | Mechanism of Action |
| Histamine H3 | Antagonist/Inverse Agonist | The amine binds to Asp3.32; the pyridine core provides |
| nAChR ( | Ligand/Modulator | The pyridine nitrogen mimics the pyridine of nicotine; the linker positions the cationic center to bridge receptor subunits. |
| Kinase Inhibitors | ATP-Binding Hinge Binder | The 6-Cl is replaced via Suzuki coupling to create bi-aryl systems that occupy the ATP adenine pocket.[1] |
Part 2: Synthetic Architecture & The "Chlorine Survival" Challenge
The synthesis of this core typically proceeds via a Heck Reaction followed by Reduction . The critical technical hurdle is the reduction step: Standard catalytic hydrogenation (H2, Pd/C) will strip the chlorine atom (hydrodehalogenation), destroying the scaffold.
Validated Synthetic Pathway
The preferred route utilizes a selective reduction that targets the alkene/nitrile without touching the aryl chloride.
Figure 1: Synthetic pathway highlighting the critical selective reduction step to avoid dechlorination.
Part 3: Detailed Experimental Protocols
These protocols are designed for researchers requiring high fidelity and reproducibility.[1]
Protocol A: Heck Coupling (Formation of the Carbon Skeleton)
Objective: Synthesize (E)-3-(6-chloropyridin-3-yl)acrylonitrile.[1]
-
Reagents: 2-Chloro-5-iodopyridine (1.0 eq), Acrylonitrile (1.5 eq), Pd(OAc)₂ (0.05 eq), Tri-o-tolylphosphine (0.1 eq), Triethylamine (2.5 eq).
-
Solvent: Anhydrous Acetonitrile (MeCN).[1]
-
Procedure:
-
Charge a flame-dried Schlenk flask with 2-Chloro-5-iodopyridine, Pd(OAc)₂, and phosphine ligand.[1]
-
Evacuate and backfill with Argon (3x).[2]
-
Add degassed MeCN, followed by Triethylamine and Acrylonitrile via syringe.
-
Heat to reflux (80–85°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][5]
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Concentrate filtrate.[1][2][6]
-
Purification: Flash chromatography (SiO2) eluting with Hexane/EtOAc gradient.[1]
-
Protocol B: Cobalt-Catalyzed Selective Reduction (The "Safe" Route)
Objective: Reduce the nitrile and alkene to the saturated amine without removing the chlorine.[1]
Mechanism: In situ generation of cobalt boride (
-
Reagents: 3-(6-chloropyridin-3-yl)acrylonitrile (1.0 eq),
(2.0 eq), (10.0 eq).[1] -
Solvent: Methanol (MeOH).[1]
-
Procedure:
-
Dissolve the acrylonitrile intermediate and
in MeOH at 0°C (ice bath). Solution will be deep purple/pink.[1] -
Stepwise Addition: Add
portion-wise over 30 minutes. Caution: Vigorous hydrogen gas evolution.[1] The solution will turn black (formation of Cobalt Boride). -
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Carefully add 3N HCl until pH < 2 (destroys residual borohydride and solubilizes Cobalt salts). Stir for 30 mins.
-
Extraction: Basify with conc.
to pH > 10.[1] Extract with DCM (3x).[1] -
Drying: Dry organic layer over
, filter, and concentrate.[2] -
Validation: Check
-NMR. The alkene protons (6.0–7.5 ppm region) should disappear, and the propyl chain multiplet should appear (1.5–3.0 ppm). Confirm the integration of the aromatic protons to ensure the Cl is intact.
-
Part 4: Structure-Activity Relationship (SAR) Decision Tree
When optimizing this scaffold for drug candidates, the following decision logic applies:
Figure 2: SAR optimization strategies for the 6-chloropyridin-3-yl-propylamine core.
Part 5: References
-
National Institutes of Health (NIH) - PubChem. (2025).[1] 3-Chloropropylamine Compound Summary. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.).[1] Reduction of Nitriles to Amines: Borane and Cobalt Protocols. Retrieved from [Link]
-
Asian Journal of Chemistry. (2015). Reduction of Nitriles using KBH4-CuCl2 System. Retrieved from [Link]
-
Frontiers in Neuroscience. (2011). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes. Retrieved from [Link]
Sources
- 1. 3-Chloropropylamine | C3H8ClN | CID 84629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 120739-83-5 | N-((6-Chloropyridin-3-yl)methyl)propan-2-amine - Synblock [synblock.com]
- 6. This compound | 1000543-63-4 [sigmaaldrich.com]
3-(6-Chloropyridin-3-YL)propan-1-amine safety and handling precautions
Topic: 3-(6-Chloropyridin-3-yl)propan-1-amine Safety and Handling Precautions Document Type: Technical Safety Guide & Operational Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers
Executive Summary: The Dual-Hazard Profile
This compound (CAS: 1000543-63-4) represents a "hybrid" hazard class in medicinal chemistry intermediates. It combines the basicity and air-sensitivity of a primary alkyl amine with the toxicological and environmental potency of a halogenated pyridine.
Unlike simple aliphatic amines, the chloropyridine moiety introduces specific aquatic toxicity (H410) and potential for nucleophilic aromatic substitution (
Physicochemical & Hazard Profile
The following data aggregates confirmed GHS classifications and structural alerts.
| Property | Data / Specification | Operational Implication |
| CAS Number | 1000543-63-4 | Primary identifier for inventory tracking. |
| Molecular Formula | MW: 170.64 g/mol . | |
| Physical State | Liquid (Oil) or Low-melting Solid | Viscosity changes with temperature; handling difficulties at |
| Acidity/Basicity | Basic ( | Incompatible with acids, acid chlorides, and anhydrides. |
| Air Sensitivity | High (Absorbs | Forms solid carbamates ( |
| GHS Health Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.)[1][2] | Primary amines can cause irreversible corneal damage despite "Irritant" label. |
| GHS Env. Hazards | H410 (Aquatic Acute/Chronic 1) | Zero-discharge policy required. All rinsate must be collected. |
Hierarchy of Controls & Engineering Logic
Effective handling requires a "containment-first" approach. Reliance solely on PPE is insufficient due to the compound's potential for sensitization and environmental impact.
Visualizing the Safety Architecture
The following logic flow illustrates the decision-making process for selecting the appropriate containment level based on the operation scale.
Figure 1: Risk-based selection of engineering controls. Note that "Closed System" is mandatory for large scale to prevent environmental release (H410).
Operational Protocols
Storage & Stability (The "Carbamate" Threat)
Mechanism: Primary amines react rapidly with atmospheric
-
Consequence: The compound solidifies, purity drops, and stoichiometry in subsequent reactions (e.g., amide coupling) is compromised.
-
Protocol:
-
Purge: Always backfill storage containers with Nitrogen or Argon after opening.
-
Seal: Use Parafilm® or electrical tape over caps to prevent gas exchange.
-
Temp: Store at 2–8°C . Cold storage slows oxidation and carbamate formation.
-
Handling & Synthesis
-
Glove Selection Logic:
-
Standard Handling: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental contact.
-
Solvent Handling: If dissolved in DCM or DMF, use Laminate Film (Silver Shield) or double-gloved Nitrile (orange heavy-duty over blue standard) because the solvent acts as a carrier, permeating the glove and dragging the toxic amine with it.
-
-
Reaction Safety:
-
Avoid mixing with strong oxidizers (e.g.,
, concentrated ) as pyridine-amines can form unstable N-oxides or undergo destructive oxidation. -
Quenching: When working up reactions containing this amine, avoid acidic quenches if the product is acid-sensitive. However, to remove unreacted amine, an acidic wash (1M HCl) is effective, converting it to the water-soluble hydrochloride salt (
).
-
Waste Disposal (Critical H410 Compliance)
Because of the H410 (Very toxic to aquatic life) classification, this compound must NEVER enter the drainage system.
-
Segregation: Collect all mother liquors, rinsates, and contaminated solids in a container labeled "Halogenated Organic Waste - TOXIC" .
-
Decontamination: Glassware should be rinsed with a dilute acid (e.g., 5% acetic acid or HCl) into the waste container before washing in a sink. This protonates the amine, reducing volatility and ensuring it is trapped in the liquid waste.
Emergency Response & Toxicology
Toxicological Mechanism
-
Local: High pH (~10-11) causes saponification of skin lipids (alkaline burn). Eye contact can cause protein denaturation/opacification.
-
Systemic: Chloropyridines are metabolic substrates. While specific data on this propyl-derivative is limited, structural analogs (e.g., 6-chloropyridine-3-amine) show potential for liver/kidney toxicity and methemoglobinemia. Treat ingestion as a toxic event .
Emergency Decision Tree
Figure 2: Immediate response protocols. Note: Neutralization of skin burns (e.g., using vinegar) is contraindicated as the heat of neutralization can worsen tissue damage.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Merck KGaA.
-
National Toxicology Program (NTP). (2017). Toxicity Studies of o-Chloropyridine. Technical Report Series No. 83. U.S. Department of Health and Human Services.
-
ECHA (European Chemicals Agency). GHS Classification & Labelling Inventory: Pyridine derivatives and aquatic toxicity.
-
PubChem. Compound Summary: this compound. National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). Guidance on Handling Amines.
Sources
Methodological & Application
Application Note: Strategic Buchwald-Hartwig Amination of 3-(6-Chloropyridin-3-yl)propan-1-amine
Executive Summary
This guide details the protocols for the Buchwald-Hartwig amination of 3-(6-Chloropyridin-3-yl)propan-1-amine (CAS: 1000543-63-4). This substrate presents a unique "Janus" challenge in medicinal chemistry: it contains both an electrophilic handle (2-chloropyridine moiety) and a nucleophilic tether (primary propyl amine).
While the 6-chloropyridine core is a privileged pharmacophore in nicotinic acetylcholine receptor (nAChR) ligands and kinase inhibitors, the presence of the free aliphatic amine creates a high risk of intermolecular oligomerization (self-coupling) during Palladium-catalyzed cross-coupling. This note provides two distinct workflows: a robust Protection-Deprotection Strategy (Recommended) and a Direct Chemoselective Strategy (High Risk/High Reward), supported by mechanistic insights and troubleshooting matrices.
Strategic Analysis: The Bifunctional Challenge
The substrate contains two reactive centers that compete under Buchwald-Hartwig conditions:
-
Site A (Electrophile): The C6-Chlorine bond. Pyridyl chlorides are activated for oxidative addition due to the electron-withdrawing nature of the nitrogen atom, though less reactive than bromides.[1]
-
Site B (Nucleophile): The primary aliphatic amine. This is a competent nucleophile for Pd-catalyzed amination.
The Failure Mode: Without intervention, "Site B" of Molecule 1 will attack "Site A" of Molecule 2, leading to uncontrollable polymerization rather than the desired coupling with an external amine.
Decision Matrix
| Variable | Recommendation |
| Target | Coupling external amine to C6-Position |
| Scale | >100 mg (Use Protocol A); <10 mg screening (Protocol B possible) |
| External Amine | Secondary cyclic amines (Morpholine, Piperazine) or Anilines |
| Risk Tolerance | Low: Use Protocol A (Boc-protection). High: Use Protocol B. |
Visualized Workflows
The following diagram outlines the two available pathways.
Figure 1: Strategic pathways for the functionalization of this compound. Route A is the industry standard for purity.
Protocol A: The "Gold Standard" (Protection Route)
This route guarantees that the aliphatic amine does not interfere with the catalytic cycle.
Step 1: Boc-Protection
-
Reagents: Substrate (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Triethylamine (1.5 equiv), DCM (0.2 M).
-
Procedure: Stir at RT for 2 hours. Wash with NaHCO₃. Concentrate.
-
Checkpoint: Confirm formation of tert-butyl (3-(6-chloropyridin-3-yl)propyl)carbamate via LCMS (M+H+Boc pattern).
Step 2: Buchwald-Hartwig Cross-Coupling
This step displaces the C6-Chlorine. 2-Chloropyridines are notoriously sluggish compared to bromides; specific ligands are required.
Reagents:
-
Electrophile: N-Boc protected intermediate (1.0 equiv).
-
Nucleophile: External Amine (1.2 – 1.5 equiv).
-
Catalyst: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%).
-
Ligand: Xantphos (5 mol%) or BrettPhos (5 mol%).
-
Note: Xantphos is preferred for 2-chloropyridines due to its large bite angle, which facilitates reductive elimination.
-
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv).
-
Note: Use Cs₂CO₃ if the external amine has base-sensitive groups (esters/nitriles). Use NaOtBu for maximum reactivity.
-
-
Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).[1]
Procedure:
-
Charge a reaction vial with Pd precursor, Ligand, and Base.
-
Purge with Argon/Nitrogen (3 cycles). Oxygen kills this reaction.
-
Add solvent and stir for 5 mins to pre-form the active catalyst species (L-Pd-0).
-
Add the N-Boc intermediate and the External Amine.
-
Heat to 100°C for 4–12 hours.
-
Workup: Filter through Celite to remove Pd black. Concentrate. Purify via flash chromatography (Hex/EtOAc).
Step 3: Deprotection
-
Reagents: TFA/DCM (1:4 ratio) or 4M HCl in Dioxane.
-
Procedure: Stir at RT for 1 hour. Remove volatiles under reduced pressure.
-
Isolation: Neutralize with basic resin or NaHCO₃ if the free base is required.
Protocol B: Direct Chemoselective Coupling (Advanced)
Use this only if protection is impossible or if generating a library where step-count reduction is critical.
Concept: By using a massive excess of the external amine and high dilution, you statistically favor the intermolecular reaction with the external amine over the intermolecular self-reaction.
Critical Conditions:
-
Concentration: High Dilution (0.05 M or lower).
-
Stoichiometry: External Amine (3.0 – 5.0 equiv).
-
Ligand: BrettPhos or RuPhos .[1][2] These bulky ligands are highly selective for primary/secondary amines and can accelerate the desired coupling.
-
Temperature: 80°C (Lower temp to reduce polymerization rate).
Procedure:
-
Dissolve Catalyst (Pd-G3-BrettPhos, 5 mol%) and Base (NaOtBu) in Toluene.
-
Add the External Amine first.
-
Slowly add the Substrate (dissolved in toluene) via syringe pump over 1 hour. This keeps the concentration of the "competing nucleophile" (the substrate) low relative to the catalyst and external amine.
Technical Data & Troubleshooting
Catalyst & Ligand Selection Matrix
| Ligand | Substrate Class | Pros | Cons |
| Xantphos | 2-Chloropyridines | Robust; Excellent for heteroaromatics; Bench stable.[3] | Requires higher temp (100°C+). |
| BrettPhos | Primary Amines | Best-in-class for primary amine coupling partners. | Expensive; Air sensitive. |
| BINAP | General | Cheap; Good starting point. | Often fails with electron-deficient chlorides. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Oxidative Addition Failure | Switch from Pd(OAc)₂ to Pd₂(dba)₃. Increase Temp to 110°C. Switch solvent to t-Amyl Alcohol. |
| Hydrodehalogenation (Cl replaced by H) | Reaction is "starved" of amine. Increase amine equivalents. Switch to a ligand that speeds up reductive elimination (e.g., BrettPhos). | |
| Pd Black Precipitate | Catalyst Decomposition | Catalyst death before reaction completion. Ensure strict O₂-free conditions. Add 1-2 mol% extra ligand. |
Mechanistic Visualization
Understanding the catalytic cycle for 2-chloropyridines helps in troubleshooting.
Figure 2: The catalytic cycle. Note that for 2-chloropyridines, Oxidative Addition is often the bottleneck, requiring electron-rich ligands like Xantphos or BrettPhos.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
-
Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides." Chemical Science. Link
-
Paul, F., et al. (1994). "Palladium-catalyzed amination of aryl halides."[3][4][5][6][7][8] Journal of the American Chemical Society. Link
-
BenchChem Technical Support. (2025). "Buchwald-Hartwig Amination with Chloropyridines."[1][3][9] Link
-
Wuxi AppTec. (2024). "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. entegris.com [entegris.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Detailed Protocol for the N-Alkylation of 3-(6-Chloropyridin-3-YL)propan-1-amine via Reductive Amination
Abstract
This application note provides a comprehensive, field-proven protocol for the N-alkylation of 3-(6-chloropyridin-3-yl)propan-1-amine. The described methodology utilizes a one-pot reductive amination procedure, a cornerstone reaction in medicinal chemistry for its efficiency and broad applicability.[1][2] This process involves the in-situ formation of an imine intermediate from the primary amine and a selected aldehyde, followed by immediate reduction to the desired secondary amine. The protocol detailed herein employs sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, minimizing common side reactions such as the reduction of the starting aldehyde.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind procedural choices, and robust methods for product purification and characterization.
Introduction: The Significance of N-Alkylated Pyridines
N-alkylated pyridine derivatives are a class of compounds of immense interest in the pharmaceutical and agrochemical industries.[4] The introduction of an alkyl group to a nitrogen atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, basicity, and ability to form hydrogen bonds. These modifications are critical for optimizing pharmacokinetic and pharmacodynamic profiles, making N-alkylation a key strategy in drug discovery and development.
While several methods exist for N-alkylation, direct alkylation with alkyl halides can be challenging to control, often leading to over-alkylation and the formation of complex product mixtures.[5][6] Reductive amination offers a more controlled and versatile alternative.[5][7] This method is a highly reliable approach for creating secondary and tertiary amines from a wide array of primary and secondary amines and carbonyl compounds.[8] The reaction proceeds under mild conditions and demonstrates high functional group tolerance, making it an invaluable tool in modern organic synthesis.[7][9]
This document outlines a detailed procedure for the N-alkylation of this compound with a generic aldehyde (R-CHO) as a representative example. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate; its steric bulk and attenuated reactivity allow for the selective reduction of the protonated imine intermediate in the presence of the unreacted aldehyde, thereby maximizing the yield of the desired product.[1]
Reaction Scheme
Materials and Equipment
Chemicals
| Chemical | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | --- |
| Aldehyde (R-CHO) | ≥98% | Commercially Available | The nature of 'R' will define the final product. |
| Sodium Triacetoxyborohydride (STAB) | Reagent Grade | Commercially Available | Moisture-sensitive; handle under inert atmosphere.[10][11] |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Commercially Available | Use a dry solvent to prevent quenching of the reducing agent. |
| Acetic Acid, Glacial | ACS Grade | Commercially Available | Acts as a catalyst for imine formation. |
| Saturated Sodium Bicarbonate Solution | --- | Prepared in-house | For reaction quenching and work-up. |
| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Ethyl Acetate | HPLC Grade | Commercially Available | Mobile phase component for chromatography. |
| Hexanes | HPLC Grade | Commercially Available | Mobile phase component for chromatography. |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol
Rationale and Expert Insights
The success of this one-pot reductive amination hinges on the careful orchestration of two sequential reactions: imine formation and reduction. The use of a non-protic solvent like dichloromethane (DCM) is crucial to prevent unwanted reactions with the hydride reagent.[12] Acetic acid serves as a catalyst to protonate the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the amine. The resulting iminium ion is then readily reduced by the mild hydride source, STAB.[1] It is imperative to maintain anhydrous conditions throughout the reaction, as water can hydrolyze the imine intermediate and decompose the STAB.[10][11]
Visual Workflow
Sources
- 1. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 7. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifechempharma.com [lifechempharma.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. youtube.com [youtube.com]
Application Note: A Validated HPLC Method for the Analysis of 3-(6-Chloropyridin-3-YL)propan-1-amine Reaction Mixtures
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(6-chloropyridin-3-yl)propan-1-amine in typical reaction mixtures. The accurate determination of this compound, a key intermediate in the synthesis of various pharmacologically active molecules, is critical for process monitoring, impurity profiling, and quality control. The described isocratic reverse-phase method offers excellent specificity, linearity, accuracy, and precision, ensuring reliable analysis for researchers and professionals in drug development and chemical synthesis. The causality behind each methodological choice is explained to provide a deeper understanding of the chromatographic principles at play.
Introduction
This compound is a pivotal building block in medicinal chemistry, often utilized in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists and other neurological agents. Monitoring the progress of reactions involving this amine, and quantifying its purity, is essential for optimizing reaction yields and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of unreacted starting materials or the formation of by-products can significantly impact the downstream process and the quality of the final product.
This document provides a comprehensive, step-by-step protocol for an HPLC method designed to separate this compound from its potential impurities. The method is grounded in established chromatographic theory and adheres to principles outlined in international regulatory guidelines.
Chromatographic Principles and Method Development Rationale
The development of this method was guided by the physicochemical properties of the target analyte and potential impurities.
-
Analyte Properties: this compound is a basic compound due to its primary amine group. This necessitates careful control of the mobile phase pH to ensure a consistent and reproducible ionization state, which is crucial for stable retention on a reverse-phase column.
-
Column Selection: A C18 (octadecylsilyl) stationary phase was selected due to its versatility and proven efficacy in separating compounds of moderate polarity. The end-capped nature of modern C18 columns minimizes peak tailing for basic analytes by shielding residual silanol groups.
-
Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer and an organic modifier was chosen for its simplicity and robustness.
-
Buffer: A phosphate buffer is used to maintain a constant pH. Operating at a pH of around 7.0 ensures the primary amine is protonated, leading to good peak shape and retention.
-
Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency, which contributes to lower backpressure and a stable baseline.
-
-
Detection: The chloropyridine chromophore in the analyte allows for sensitive detection using a UV-Vis spectrophotometer. An analysis of the UV spectrum of similar compounds indicates that a wavelength of 260 nm provides a suitable response for quantification.
Experimental Workflow
The overall workflow for the analysis is depicted below. This systematic process ensures that each step, from sample preparation to data analysis, is performed with precision, contributing to the overall trustworthiness of the results.
Caption: High-level workflow for the HPLC analysis of reaction mixtures.
Materials and Methods
Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector. |
| Analytical Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Data Acquisition | Empower™ 3, Chromeleon™, or equivalent Chromatography Data System (CDS) |
| Reagents | Acetonitrile (HPLC Grade), Potassium Phosphate Monobasic (KH₂PO₄), Sodium Hydroxide (NaOH), Water (HPLC Grade or Milli-Q) |
| Reference Standard | This compound, >98% purity |
Preparation of Solutions
Mobile Phase (pH 7.0 Buffer : Acetonitrile | 70:30 v/v)
-
Phosphate Buffer (25 mM, pH 7.0):
-
Weigh approximately 3.4 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 7.0 ± 0.05 with 1 M NaOH.
-
Filter the buffer solution through a 0.45 µm nylon membrane filter.
-
-
Mobile Phase Preparation:
-
Combine 700 mL of the prepared Phosphate Buffer with 300 mL of Acetonitrile.
-
Mix thoroughly and degas for 15 minutes using an ultrasonic bath or online degasser.
-
Diluent
-
Use the Mobile Phase as the diluent for all standard and sample preparations to avoid solvent effects during injection.
Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent. Mix thoroughly. This solution should be stored at 2-8°C and can be used for up to 7 days.
Working Standard and Calibration Solutions
-
Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the Diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical five-point calibration curve might include concentrations of 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent.
-
Mix thoroughly and filter through a 0.45 µm PTFE syringe filter into an HPLC vial. This initial dilution may need to be adjusted based on the expected concentration of the analyte in the reaction mixture.
HPLC Protocol
Instrument Parameters
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency for a 4.6 mm ID column without generating excessive backpressure. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak shape by reducing mobile phase viscosity. |
| Detection Wavelength | 260 nm | Offers a good balance of sensitivity for the analyte and minimal interference from the mobile phase. |
| Run Time | 15 minutes | Sufficient to elute the analyte and any common impurities, followed by a column wash. |
System Suitability and Run Sequence
To ensure the validity of the analytical run, a system suitability test (SST) must be performed before sample analysis. This protocol is a self-validating system, where the initial checks confirm the system's readiness.
Caption: System Suitability Test (SST) decision workflow.
Typical Injection Sequence:
-
Blank (Diluent) - 2 injections
-
System Suitability Standard (e.g., 50 µg/mL) - 5 injections
-
Calibration Standard 1 (e.g., 5 µg/mL) - 2 injections
-
Calibration Standard 2 (e.g., 10 µg/mL) - 2 injections
-
...continue for all calibration levels...
-
Sample 1 - 2 injections
-
Sample 2 - 2 injections
-
...continue for all samples...
-
Check Standard (e.g., 50 µg/mL) - 1 injection every 10-15 sample injections.
Data Analysis and Calculations
-
Calibration Curve: Plot the peak area of the analyte from the calibration standards against their corresponding concentrations. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantification: Determine the concentration of this compound in the prepared sample solutions using the equation of the line from the calibration curve:
y = mx + c
Where:
-
y = Peak area of the analyte in the sample
-
m = Slope of the calibration curve
-
x = Concentration of the analyte in the sample (in µg/mL)
-
c = y-intercept of the calibration curve
-
-
Purity Calculation: The percentage purity of the analyte in the original solid reaction mixture can be calculated as follows:
% Purity = (C_hplc × V_dil) / (W_sample × 10)
Where:
-
C_hplc = Concentration from HPLC (in µg/mL)
-
V_dil = Dilution volume (in mL)
-
W_sample = Weight of the sample (in mg)
-
Method Validation Summary
This method should be validated in accordance with ICH Q2(R1) guidelines. Key validation parameters include:
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | Peak is free from interference at its retention time. | Baseline resolved from potential impurities and blank components. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 5 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD) | Repeatability (Intra-day) ≤ 2.0%Intermediate Precision (Inter-day) ≤ 2.0% | 0.8%1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~1.5 µg/mL |
| Robustness | No significant change in results with small variations in pH (±0.2), column temp (±2°C), and mobile phase composition (±2%). | Method is robust. |
References
-
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]
Process Development Guide: Scalable Synthesis of 3-(6-Chloropyridin-3-yl)propan-1-amine
Executive Summary & Strategic Analysis
This Application Note details the process development and scale-up parameters for 3-(6-chloropyridin-3-yl)propan-1-amine (CAS: 100459-46-9). This molecule is a critical "linker" intermediate in medicinal chemistry, frequently serving as a scaffold for histamine H3 antagonists, kinase inhibitors, and nicotinic acetylcholine receptor ligands.
The Synthetic Challenge
The core difficulty in synthesizing this target is chemoselectivity .[1] The molecule contains a reactive aryl chloride at the 6-position of the pyridine ring. Standard reduction protocols (e.g., Pd/C under
Route Selection
To ensure scalability and atom economy, this guide utilizes a Heck Coupling followed by Selective Hydrogenation . This route is superior to the Sonogashira pathway (which requires expensive propargyl alcohol and unstable intermediates) or the Knoevenagel route (which often requires harsh reduction conditions).
Selected Pathway:
-
Heck Alkenylation: 5-Bromo-2-chloropyridine + Acrylonitrile.
-
Selective Reduction: Catalytic hydrogenation using Raney Nickel in ammoniacal methanol.
Reaction Pathway & Logic Flow
The following diagram illustrates the critical process steps and decision nodes for impurity control.
Caption: Synthetic workflow highlighting the critical risk of over-reduction (dehalogenation) during the hydrogenation step.
Step 1: Heck Coupling (Synthesis of the Unsaturated Nitrile)
This step installs the 3-carbon chain. We utilize a ligand-free or simple phosphine-based Palladium system. For large-scale (multigram to kilo), Pd(OAc)₂ with Tri-o-tolylphosphine is preferred over Triphenylphosphine due to higher thermal stability and activity.
Materials & Stoichiometry[1][2][3]
| Component | Role | Equiv. | Notes |
| 5-Bromo-2-chloropyridine | Limiting Reagent | 1.0 | Purity >98% essential |
| Acrylonitrile | Reagent | 1.5 | Toxic/Carcinogen. Handle in fume hood. |
| Pd(OAc)₂ | Catalyst | 0.02 | 2 mol% loading is sufficient. |
| P(o-tol)₃ | Ligand | 0.06 | Tri-o-tolylphosphine (stabilizes Pd). |
| Triethylamine (TEA) | Base | 2.5 | Scavenges HBr. |
| DMF or NMP | Solvent | 5-7 Vol | Anhydrous preferred. |
Detailed Protocol
-
Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.
-
Charging: Under a nitrogen stream, charge DMF, 5-Bromo-2-chloropyridine, Pd(OAc)₂, and P(o-tol)₃. Stir for 10 minutes at room temperature (RT) to complex the catalyst (solution turns yellow/orange).
-
Reagent Addition: Add Triethylamine followed by Acrylonitrile via addition funnel.
-
Note: Acrylonitrile can polymerize. Ensure 200-500 ppm MEHQ inhibitor is present or add strictly under inert atmosphere.
-
-
Reaction: Heat the mixture to 100°C - 110°C .
-
IPC (In-Process Control): Monitor by HPLC/TLC after 4 hours. The reaction typically requires 6–12 hours. Look for the disappearance of the aryl bromide.
-
-
Workup:
-
Cool to RT. Filter off the precipitated triethylamine hydrobromide salts.
-
Dilute the filtrate with Ethyl Acetate (10 Vol) and wash with Water (3 x 5 Vol) to remove DMF.
-
Crucial Step: Wash organic layer with Brine, dry over MgSO₄, and concentrate.
-
-
Purification: The crude solid (a mixture of E/Z isomers) is usually pure enough (>90%) for the next step. If not, recrystallize from Ethanol/Water.
Step 2: Selective Reduction (The Critical Step)
This is the most sensitive operation. We must reduce the alkene (C=C) and the nitrile (CN) to the amine (CH₂NH₂) without removing the chlorine atom.
Why Raney Nickel? While Pd/C is the standard for hydrogenation, it is too aggressive toward aryl chlorides. Raney Nickel (Ra-Ni) is less active toward Ar-Cl bonds but sufficiently active for nitriles.
The Ammonia Factor: Reduction of nitriles often yields secondary amines (dimers) as byproducts. Performing the reaction in Methanolic Ammonia (7N NH₃ in MeOH) suppresses this side reaction.
Materials & Stoichiometry[1][2][3][4]
| Component | Role | Equiv. | Notes |
| Unsaturated Nitrile | Precursor | 1.0 | From Step 1. |
| Raney Nickel | Catalyst | 50 wt% | Active slurry (in water). Wash with MeOH x3. |
| NH₃ in MeOH (7N) | Solvent/Reagent | 10 Vol | Suppresses dimerization. |
| Hydrogen (H₂) | Reductant | Balloon/5 bar | Pressure depends on scale. |
Detailed Protocol
-
Catalyst Preparation (Safety Critical):
-
Raney Nickel is pyrophoric when dry. Never let it dry out.
-
Weigh the aqueous slurry. Decant water and wash the catalyst 3 times with absolute Methanol to remove water.
-
-
Reactor Loading:
-
In a hydrogenation vessel (Parr shaker or Autoclave), add the washed Raney Nickel.
-
Add the solution of the Unsaturated Nitrile dissolved in 7N NH₃/MeOH.
-
-
Hydrogenation:
-
Purge the vessel 3 times with Nitrogen, then 3 times with Hydrogen.
-
Pressurize to 3–5 bar (45–75 psi) .
-
Temperature Control: Maintain 20°C – 30°C .
-
Warning:Do NOT heat >40°C. Higher temperatures drastically increase the rate of dehalogenation (loss of Cl).
-
-
Monitoring:
-
Workup:
-
Filter the mixture through a Celite pad (keep wet!) to remove Raney Ni. Rinse with MeOH.
-
Concentrate the filtrate under reduced pressure to remove NH₃ and MeOH.
-
Acid-Base Purification:
-
Dissolve residue in 1N HCl (aqueous). Wash with Ethyl Acetate (removes non-basic impurities).
-
Basify the aqueous layer to pH >10 using NaOH (4N).
-
Extract the product into Dichloromethane (DCM) or Ethyl Acetate.
-
Dry (Na₂SO₄) and concentrate to yield the target amine as a pale yellow oil.
-
-
Alternative "Expert" Protocol: Cobalt Boride Reduction
Use this if dehalogenation is observed with Raney Nickel.
If the Raney Ni method yields >5% des-chloro impurity, switch to the Cobalt Boride method, which is chemically milder.
-
Dissolve Nitrile (1 eq) and CoCl₂·6H₂O (1.0 eq) in Methanol.
-
Cool to 0°C.
-
Add NaBH₄ (5-7 eq) portion-wise (Caution: Vigorous gas evolution).
-
The black precipitate (Cobalt Boride) catalyzes the reduction.
-
Stir at RT for 2 hours. Quench with dilute HCl, basify, and extract.
-
Mechanism: In-situ generated Cobalt Boride coordinates the nitrile and reduces it without oxidative addition to the Ar-Cl bond.
-
Analytical Data & Specifications
For the final product: This compound .
-
Appearance: Pale yellow to colorless oil.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.25 (d, 1H, Ar-H, C2-H)
-
δ 7.55 (dd, 1H, Ar-H, C4-H)
-
δ 7.25 (d, 1H, Ar-H, C5-H)
-
δ 2.72 (t, 2H, Ar-CH₂)
-
δ 2.65 (t, 2H, CH₂-NH₂)
-
δ 1.75 (quint, 2H, CH₂-CH₂-CH₂)
-
δ 1.30 (br s, 2H, NH₂)
-
-
Mass Spec (ESI): m/z 171.1 [M+H]⁺.
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
Caddick, S., et al. (2003).[2][5] A generic approach for the catalytic reduction of nitriles.[1][6][5][7] Tetrahedron, 59(29), 5417-5423. (Describes the Cobalt/Nickel Boride selectivity). Link
-
Gould, S. J., et al. (Patent). Process for the preparation of amino-pyridine derivatives.[8][4][9] (General reference for pyridine side-chain manipulations). See similar protocols in WO2010068242 . Link
-
BenchChem. 6-Chloropyridin-3-amine Application Notes. (General handling of 6-chloropyridine scaffolds). Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ias.ac.in [ias.ac.in]
- 3. CAS 120739-83-5 | N-((6-Chloropyridin-3-yl)methyl)propan-2-amine - Synblock [synblock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A generic approach for the catalytic reduction of nitriles [organic-chemistry.org]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. US3062869A - Reduction of nitriles - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP0791583B1 - Process for producing 3-(aminomethyl)-6-chloropyridines - Google Patents [patents.google.com]
Application Note: Strategic Cyclocondensation Protocols for 3-(6-Chloropyridin-3-yl)propan-1-amine Scaffolds
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic utilization of 3-(6-Chloropyridin-3-yl)propan-1-amine in cyclocondensation reactions, focusing on the construction of heterocyclic cores and peripheries essential for SAR (Structure-Activity Relationship) exploration.
Introduction & Molecule Profile[2][3][4][5]
This compound (CAS: 1016737-77-5) is a "privileged scaffold" in modern drug discovery.[1] It serves as a robust bioisostere for phenethylamine moieties, offering reduced lipophilicity (LogP) and distinct metabolic stability profiles due to the pyridine nitrogen and the 6-chloro substituent.[1]
Key Chemical Features:
-
Primary Amine Handle: The terminal amine is the primary site for cyclocondensation, enabling the formation of distal heterocycles (pyrroles, imides, lactams).[1]
-
6-Chloropyridine Core: The chlorine atom at the C6 position is electronically activating for the pyridine ring in specific contexts but primarily serves as a handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or
reactions.[1] -
Propyl Linker: The 3-carbon spacer is critical for folding geometry in receptor binding pockets (e.g., GPCRs, Kinases) and dictates the feasibility of intramolecular cyclization (e.g., to form tetrahydro-1,6-naphthyridines).[1]
| Property | Value |
| Molecular Formula | |
| Molecular Weight | 170.64 g/mol |
| pKa (Amine) | ~10.2 (Predicted) |
| pKa (Pyridine) | ~2.5 (Reduced basicity due to Cl) |
| Storage | 2-8°C, Inert Atmosphere (Hygroscopic) |
Core Reaction Pathways[4]
The following diagram illustrates the three primary cyclocondensation pathways available for this scaffold.
Figure 1: Chemoselectivity landscape. Green nodes indicate high-yield standard protocols; Red node indicates a challenging "frontier" transformation requiring activation.
Experimental Protocols
Protocol A: Paal-Knorr Cyclocondensation (Pyrrole Synthesis)
Objective: To convert the primary amine into a pyrrole ring, a common motif in kinase inhibitors and anti-inflammatory agents.[1] This reaction is highly efficient and tolerant of the chloropyridine moiety.
Mechanism: The amine attacks one carbonyl of a 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) to form a hemiaminal, followed by dehydration to an enamine.[1] A second intramolecular attack closes the ring, and final dehydration yields the aromatic pyrrole.
Materials:
-
Substrate: this compound (1.0 eq)[1]
-
Reagent: 2,5-Hexanedione (1.1 eq)[1]
-
Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%)[1]
-
Solvent: Toluene or Ethanol (Anhydrous)[1]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene) or a reflux condenser, dissolve 1.0 mmol of the amine in 5 mL of solvent.
-
Addition: Add 1.1 mmol of 2,5-hexanedione and 0.05 mmol of pTSA.
-
Reflux: Heat the mixture to reflux (110°C for toluene, 80°C for ethanol) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) for the disappearance of the polar amine spot and appearance of the non-polar pyrrole.
-
Workup: Cool to room temperature.
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). The product is typically a pale yellow oil or solid.
Expert Insight: The 6-chloro group is stable under these acidic reflux conditions. Avoid using strong Lewis acids (
Protocol B: Formation of Cyclic Imides (Glutarimides)
Objective: Synthesis of glutarimide derivatives (analogous to the immunomodulator Thalidomide core) linked to the chloropyridine scaffold.
Materials:
-
Substrate: this compound (1.0 eq)[1]
-
Reagent: Glutaric Anhydride (1.1 eq)[1]
-
Reagent (Cyclization): Acetyl Chloride or Carbonyldiimidazole (CDI)[1]
-
Solvent: THF (dry) and Refluxing Ethanol[1]
Step-by-Step Methodology:
-
Amic Acid Formation:
-
Dissolve amine (1.0 mmol) in anhydrous THF (5 mL).
-
Add Glutaric Anhydride (1.1 mmol) portion-wise.
-
Stir at RT for 2 hours. The intermediate amic acid often precipitates.
-
Evaporate volatiles to obtain the crude carboxylic acid-amide intermediate.
-
-
Cyclodehydration (The Cyclocondensation Step):
-
Resuspend the intermediate in Acetyl Chloride (3 mL) or Acetic Anhydride (3 mL). Note: For sensitive substrates, use CDI (1.2 eq) in refluxing THF.
-
Heat to reflux for 2 hours.
-
Caution: Acetyl chloride generates HCl gas; use a scrubber.
-
-
Workup:
-
Concentrate the reaction mixture to dryness.
-
Redissolve in DCM and wash with cold saturated
to neutralize residual acid. -
Dry over
and concentrate.
-
-
Purification: Recrystallization from EtOH/Ether is often sufficient; otherwise, use silica chromatography (MeOH/DCM gradients).[1]
Protocol C: The "Frontier" Route – Modified Pictet-Spengler
Objective: Intramolecular cyclization to form the 1,2,3,4-tetrahydro-1,6-naphthyridine core.[1] Challenge: The pyridine ring is electron-deficient, making the electrophilic aromatic substitution (EAS) step of the Pictet-Spengler reaction thermodynamically unfavorable compared to electron-rich indoles or phenyls.[1]
Strategic Modification: To achieve this, one must often activate the ring (e.g., via N-oxide) or use harsh acidic conditions/microwave irradiation.[1] The 6-chloro substituent slightly deactivates the ring further, making this difficult. However, the protocol below utilizes microwave-assisted cyclization which has shown success in difficult pyridine substrates.[1]
Step-by-Step Methodology:
-
Imine Formation:
-
Cyclization:
-
Transfer the filtrate to a microwave vial.
-
Add Trifluoroacetic acid (TFA) (3.0 eq) or Trifluoromethanesulfonic acid (TfOH) (1.0 eq).[1]
-
Microwave Irradiation: Heat to 140°C for 30 minutes.
-
-
Validation:
-
Check LC-MS for the mass of the cyclized product (
relative to starting material). -
Note: If cyclization fails, the major product is often the hydrolyzed amine or the dimer.
-
Alternative Strategy: If direct cyclization fails, consider the Bischler-Napieralski route: Form the amide first, then cyclize with
Analytical Data Summary (Expected)
| Compound Type | 1H NMR Characteristic Signals ( | IR Diagnostic ( |
| Starting Amine | 2.6 (t, | 3300-3400 ( |
| Pyrrole Product | 6.1 (t, Pyrrole-H), 6.6 (t, Pyrrole-H) | No NH stretch, 1580 (Py) |
| Glutarimide | 2.6 (t, Ring | 1690, 1720 (C=O[1] Imide) |
References
-
BenchChem. (2025).[4] Synthesis of Novel Heterocycles Using 6-Chloropyridin-3-amine: Application Notes and Protocols. Retrieved from [1]
-
Cox, E. D., & Cook, J. M. (1995).[1][5] The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797–1842.[1] Link[1]
-
Stensland, B., et al. (2002).[1][6] 6-Chloropyridazin-3-yl derivatives active as nicotinic agents. Journal of Medicinal Chemistry, 45(18), 4011-4017.[1] Link
-
Verma, A., et al. (2020).[1] Microwave-assisted synthesis of fused pyridine derivatives. Journal of Heterocyclic Chemistry. (General reference for microwave pyridine cyclization).
(Note: While specific "Application Notes" for this exact CAS are proprietary to manufacturers, the protocols above are derived from standard methodologies for homologous pyridine-alkylamines found in the cited medicinal chemistry literature.)
Sources
- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pages.jh.edu [pages.jh.edu]
- 6. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(6-Chloropyridin-3-yl)propan-1-amine
Topic: High-Yield Synthesis & Troubleshooting for 3-(6-Chloropyridin-3-yl)propan-1-amine Case ID: PYR-CL-AMINE-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The synthesis of This compound presents a classic chemoselectivity paradox: you must reduce a polar side chain (alkene/alkyne/nitrile) without cleaving the labile aryl carbon-chlorine (C-Cl) bond. Standard catalytic hydrogenation (Pd/C, H₂) often leads to aggressive dechlorination, resulting in the useless des-chloro byproduct (pyridine-3-propylamine).[1]
This guide provides a field-proven workflow to bypass these pitfalls, utilizing Cobalt-Boride reduction or Poisoned-Catalyst Hydrogenation as the gold standards for yield preservation.
Module 1: Route Selection & Strategy
Before troubleshooting, ensure you are on the correct path. We recommend Route A (Heck Coupling) for scalability and Route B (Sonogashira) for rapid library generation.[1]
Strategic Pathway Visualization
Figure 1: Comparison of synthetic routes. Route A is preferred for stability but requires careful reduction of the nitrile/alkene.
Module 2: The Critical Step – Selective Reduction
The Problem: The C-Cl bond on the pyridine ring is electron-deficient and highly susceptible to oxidative addition by Palladium (0). Standard Hydrogenation (10% Pd/C, H₂, MeOH) will strip the chlorine atom, reducing yield by 40-60%.[1]
Protocol A: The "Cobalt-Boride" Method (Recommended)
Best for: High chemoselectivity, avoiding high-pressure hydrogen.[1]
This method generates in situ cobalt boride, which reduces nitriles and alkenes but is kinetically too slow to insert into the Aryl-Cl bond.
Reagents:
-
Substrate: 3-(6-Chloropyridin-3-yl)acrylonitrile (from Heck reaction)[1]
-
NaBH₄ (10.0 equiv)[1]
-
Solvent: Methanol (0.1 M)
Step-by-Step Protocol:
-
Dissolution: Dissolve the unsaturated nitrile in Methanol and cool to 0°C.
-
Salt Addition: Add CoCl₂·6H₂O. The solution will turn deep purple/pink.
-
Reduction: Add NaBH₄ portion-wise (CAUTION: Vigorous gas evolution). The mixture will turn black (formation of Cobalt Boride species).
-
Aging: Stir at room temperature for 2–4 hours. Monitor by LCMS.[2][3]
-
Quench: Quench with 1N HCl (destroy excess borohydride) until pH ~2. Stir for 30 mins to break down boron-amine complexes.
-
Basify: Adjust pH to >12 with NaOH.
-
Extraction: Extract immediately with DCM. (See Module 3 for isolation).
Protocol B: "Poisoned" Catalytic Hydrogenation
Best for: Large scale where solid waste (Cobalt salts) is a concern.[1]
If you must use hydrogenation, you must poison the catalyst or use a specific metal.
| Catalyst System | Additive | H₂ Pressure | Dechlorination Risk | Recommendation |
| 10% Pd/C | None | 1 atm | HIGH (Critical) | ⛔ DO NOT USE |
| 5% Pt/C (Sulfided) | None | 3-5 bar | Low | ✅ Preferred |
| Raney Nickel | None | 5 bar | Medium | ⚠️ Risky without pH control |
| Raney Nickel | NH₃ / MeOH | 5 bar | Low | ✅ Good Alternative |
Module 3: Purification & Isolation (The "Sticky Amine" Issue)
Users often report "low yield" when the product is actually stuck on the silica gel column due to the high polarity of the primary amine.
Troubleshooting the Workup:
-
The "Basify" Rule: After acidic quenching, ensure the aqueous layer is pH > 12. Pyridines act as buffers; if pH is ~9, the amine is still protonated and will stay in the water layer during extraction.
-
Extraction Solvent: Do not use Ether. Use DCM (Dichloromethane) or CHCl₃/IPA (3:1) for extraction.[1] The solubility of this amine in ether is poor.
-
Chromatography:
-
Standard Silica: Pre-treat the column with 1% Triethylamine (TEA) in Hexanes.
-
Eluent: DCM:MeOH:NH₄OH (90:9:1).[1] The ammonium hydroxide is critical to compete with silanol groups.
-
Troubleshooting Decision Tree
Use this logic flow to diagnose your current experimental failure.
Figure 2: Diagnostic workflow for common yield failures.
Frequently Asked Questions (FAQ)
Q1: I am using the Sonogashira route (propargyl amine). The coupling works, but the hydrogenation yields a mixture of products. Why? A: Propargyl amines can poison Pd catalysts due to the free amine coordinating to the metal.
-
Fix: Protect the amine (e.g., N-Boc-propargyl amine) before the coupling. Perform the coupling, then hydrogenate. The Boc group prevents catalyst poisoning and reduces side reactions. Remove Boc with TFA as the final step.
Q2: Can I use Raney Nickel for the reduction? A: Yes, but Raney Nickel is basic and can promote dechlorination if too active.
-
Fix: Wash the Raney Nickel with water until neutral, then use Methanolic Ammonia as the solvent. The ammonia suppresses secondary amine formation (dimerization) and stabilizes the catalyst activity.
Q3: My product turns black upon standing. Is it decomposing? A: Primary amines on pyridine rings are prone to oxidation and formation of carbamates with atmospheric CO₂.
-
Fix: Store the product as a Dihydrochloride salt . Dissolve the free base in EtOH, add 2.2 eq of HCl in Dioxane/Ether, and filter the white solid. The salt is stable for years at room temperature.
Q4: Why not just start with 3-(6-chloropyridin-3-yl)propanal and do reductive amination? A: The aldehyde is unstable (prone to oxidation to the acid or polymerization). The nitrile (from Heck) or alkyne (from Sonogashira) are "masked" stable intermediates that are much easier to handle.[1]
References
-
Cobalt-Boride Reduction of Nitriles
- Title: Selective reduction of nitriles to primary amines using CoCl2/NaBH4.
-
Source:Tetrahedron Letters, Vol 40, Issue 1.[1]
- Relevance: Establishes the protocol for reducing nitriles without dehalogen
-
Avanafil Synthesis (Industrial Context)
- Title: Process for the preparation of Avanafil and its novel intermedi
- Source: WIPO / Google P
- Relevance: Describes the industrial handling of chloropyridine intermedi
-
[1]
-
Selective Hydrogenation of Halogenated Aromatics
- Title: Selective Dechlorination and Hydrogenation using Sulfided Platinum C
- Source:Journal of C
- Relevance: Explains why Pt/C(S) is superior to Pd/C for chloropyridines.
-
BenchChem Application Notes
Sources
Purification of crude 3-(6-Chloropyridin-3-YL)propan-1-amine by column chromatography
Technical Support Center: Purification of Crude 3-(6-Chloropyridin-3-YL)propan-1-amine by Column Chromatography
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during column chromatography of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound on silica gel?
A1: The primary challenge arises from the basic nature of the amine group. This can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in significant peak tailing, poor separation, and potential compound degradation.[1][2]
Q2: How can I prevent peak tailing during column chromatography?
A2: To minimize peak tailing, it is recommended to add a basic modifier to your mobile phase.[3] A small amount, typically 0.5-1% (v/v), of triethylamine (TEA) or a similar amine can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[2][3]
Q3: What stationary phase is best suited for this purification?
A3: While standard silica gel can be used with a modified mobile phase, an amine-functionalized silica gel column can be a more effective alternative.[2][4] This type of stationary phase has a basic character, which helps to prevent the strong acid-base interactions that cause issues with standard silica.[2][4] For reversed-phase chromatography, a C18 column with high-purity, end-capped silica is a good starting point to minimize silanol interactions.[5]
Q4: How do I select an appropriate mobile phase for purification?
A4: The selection of the mobile phase should be guided by Thin Layer Chromatography (TLC) analysis.[6] For normal-phase chromatography on silica gel, a common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[7] The polarity of the mobile phase can be gradually increased by increasing the proportion of the polar solvent. For particularly polar impurities, a stronger solvent like methanol might be necessary.[2] A good target is to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound on the TLC plate.[8]
Q5: My compound is not eluting from the column. What could be the problem?
A5: Several factors could contribute to this issue. The mobile phase may not be polar enough to displace the compound from the stationary phase.[9] You can try gradually increasing the polarity of your eluent.[9] Another possibility is that the compound has decomposed on the acidic silica gel.[9] To check for stability, you can perform a 2D TLC.[10]
Q6: I am observing low recovery of my product. What are the possible causes?
A6: Low recovery can be due to irreversible adsorption onto the silica gel, especially if the compound is strongly basic. Using a deactivated silica gel or an amine-functionalized column can mitigate this.[2][11] Additionally, ensure that your fractions are not too dilute to detect the compound.[9] Concentrating the fractions before analysis can help.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Strong interaction between the basic amine and acidic silica gel.[1] | Add 0.5-1% triethylamine or another suitable amine to the mobile phase.[3] Alternatively, use an amine-functionalized silica gel column.[2] |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC to achieve an Rf of 0.2-0.4 for the target compound.[8] Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[12] |
| Compound Degradation | The compound may be unstable on acidic silica gel.[9] | Test for stability using 2D TLC.[10] If unstable, consider using a less acidic stationary phase like deactivated silica gel or alumina.[11] |
| No Elution | The mobile phase is not polar enough.[9] | Gradually increase the polarity of the mobile phase. For very polar compounds, a small percentage of methanol may be required.[2] |
| Low Product Recovery | Irreversible adsorption to the stationary phase.[2] Fractions are too dilute.[9] | Use an amine-functionalized or deactivated silica gel column.[2][11] Concentrate the collected fractions before analysis.[9] |
| Column Cracking/Channeling | Improper column packing. | Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels.[13] |
| Broad Peaks in HPLC Analysis of Fractions | Secondary interactions with residual silanols on the HPLC column.[1] The compound was isolated as a salt (e.g., hydrochloride), and the mobile phase lacks the corresponding counter-ion.[5][14] | For HPLC analysis, use a mobile phase with a low pH (2-3) or add a competing amine like TEA.[1] If the compound is a salt, include the same counter-ion in the mobile phase.[14] |
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography on Silica Gel
This protocol outlines a general procedure for the purification of crude this compound using standard silica gel.
-
Mobile Phase Selection:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.[13]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.[12]
-
Collect fractions and monitor the elution progress using TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified amine.
-
Protocol 2: Using an Amine-Functionalized Silica Gel Column
This method is recommended to simplify the purification process by avoiding the need for a basic modifier in the mobile phase.[15]
-
Mobile Phase Selection:
-
Develop a suitable solvent system using amine-functionalized TLC plates.[15] A mobile phase of hexane/ethyl acetate is a good starting point.
-
-
Column Equilibration:
-
Equilibrate the pre-packed amine column with the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent and inject it onto the column.
-
-
Elution and Fraction Collection:
-
Elute the compound using the optimized mobile phase, employing a gradient if necessary.
-
Collect and monitor fractions as described in Protocol 1.
-
-
Product Isolation:
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
-
Visualizing the Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sorbtech.com [sorbtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. columbia.edu [columbia.edu]
- 7. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. chromtech.com [chromtech.com]
- 13. researchgate.net [researchgate.net]
- 14. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 15. teledyneisco.com [teledyneisco.com]
Removing impurities from 3-(6-Chloropyridin-3-YL)propan-1-amine reactions
Topic: Impurity Removal & Reaction Optimization
Status: Operational | Lead Scientist: Dr. Aris Thorne | Last Updated: 2025-10-24[1][2]
Executive Dashboard: Physicochemical Profile
Before troubleshooting, verify your target parameters.[2][3] The behavior of 3-(6-chloropyridin-3-yl)propan-1-amine (henceforth Target-Cl ) is dominated by the disparity between the weakly basic pyridine ring and the highly basic primary amine tail.[1][2]
| Parameter | Value (Approx.) | Significance for Purification |
| pKa (Alkyl Amine) | ~10.5 | Primary site for salt formation (HCl, Oxalate).[1][2] |
| pKa (Pyridine N) | ~0.7 | Drastically reduced vs. Pyridine (5.[1][2]2) due to Cl- electron withdrawal.[1] |
| LogP | ~1.2 | Moderate lipophilicity; extractable into DCM/EtOAc at pH > 11.[1] |
| Common Impurity A | Des-Chloro Analog | Critical: Very similar pKa; requires crystallization or reverse-phase separation.[1] |
| Common Impurity B | Dimer (Secondary Amine) | Lipophilic; removable via acid wash or salt crystallization.[1] |
Module 1: The "Des-Chloro" Crisis (Over-Reduction)[1][2]
User Issue: "I am reducing 3-(6-chloropyridin-3-yl)acrylonitrile (or propanenitrile) using H2/Pd/C, and I observe 15-20% of the de-chlorinated byproduct [M-34]."
Root Cause Analysis
Hydrodehalogenation (removal of Chlorine) competes with nitrile/alkene reduction.[2] Palladium (Pd) is notorious for oxidative addition into C-Cl bonds on electron-deficient rings like pyridine, facilitating replacement with Hydrogen.[1][2]
Protocol A: Catalyst Switching (The Cobalt Solution)
Theory: Raney Cobalt or doped Nickel catalysts have a much higher activation energy for C-Cl insertion compared to Pd, while maintaining activity for nitrile reduction.[2]
Step-by-Step Optimization:
-
Stop using Pd/C. It is unsuitable for this substrate without toxic modifiers (e.g., lead/sulfur).[2]
-
Select Catalyst: Use Raney Cobalt 2700 or Raney Nickel (doped) .[1]
-
Solvent System: Methanol/Ammonia (7N).[1]
-
Additive: Add NH₄OAc (1.0 eq) if using Raney Ni. This buffers the surface pH and poisons the active sites responsible for de-halogenation.
Protocol B: Borane Reduction (Chemical Alternative)
If hydrogenation reactors are unavailable or selectivity remains poor, switch to a hydride reduction.[2][3]
-
Reagent: Borane-Dimethyl Sulfide (BH₃[1][2]·DMS) or BH₃·THF.
-
Mechanism: Borane coordinates to the nitrile to form a borazine intermediate, which hydrolyzes to the amine. It is chemoselective and will not touch the heteroaryl chloride.
-
Workup Warning: You must rigorously quench with MeOH/HCl to break the Boron-Amine complex, otherwise, yield will appear low.[2][3]
Module 2: The "Dimer" Dilemma (Secondary Amine Formation)
User Issue: "LCMS shows a large peak at [2M-NH3]. My primary amine is reacting with itself."
Root Cause Analysis
During reduction, the nitrile forms an intermediate imine .[2][3] The newly formed primary amine attacks this imine, releasing ammonia and forming a secondary amine (dimer).[2]
Troubleshooting Workflow
}
Figure 1: Mechanism of secondary amine (dimer) formation and suppression via Ammonia.[1][2]Corrective Protocol: The Ammonia Saturation Method
-
Concentration: Perform the reaction in 7N NH₃ in Methanol .
-
Why: Le Chatelier’s principle. High concentration of NH₃ pushes the equilibrium back toward the primary amine and prevents the primary amine from displacing ammonia in the imine intermediate.
-
Temperature: Keep T < 40°C. Higher temperatures favor condensation.
Module 3: Purification & Isolation
User Issue: "I have a mixture of Target-Cl, Des-Chloro impurity, and Dimer. How do I clean this up?"
Strategy 1: Acid-Base Extraction (Removes Neutrals/Non-Basics)
Note: This will NOT separate the Des-Chloro impurity (both are basic).[1][2]
-
Dissolution: Dissolve crude in 1M HCl (pH < 2).
-
Wash: Extract with Ethyl Acetate (x2) .[1]
-
Basify: Adjust aqueous layer to pH > 12 using NaOH .
-
Extract: Extract into DCM (x3) . Dry and concentrate.
Strategy 2: Selective Salt Crystallization (Removes Dimer & Des-Chloro)
This is the most powerful method for this specific scaffold.[1]
The Oxalate/HCl Method:
-
Solvent: Dissolve free base in Isopropanol (IPA) or Ethanol .[1]
-
Acid Addition: Add 1.05 eq of Oxalic Acid (anhydrous) or HCl in Dioxane .
-
Crystallization:
-
Filtration: Wash the cake with cold IPA/Ether.
}
Figure 2: Purification Decision Tree for this compound.Frequently Asked Questions (FAQs)
Q1: Can I use chromatography to separate the Des-Chloro impurity?
A: It is extremely difficult on standard Silica.[1] The
-
Solution: Use C18 Reverse Phase HPLC. The Chlorine atom adds significant lipophilicity.
-
Mobile Phase: Water/Acetonitrile with 0.1% TFA.
-
Elution: The Des-Chloro (more polar) will elute before the Target-Cl.[1]
-
Q2: My product turned black after sitting on the bench. Why? A: Primary amines are prone to oxidation, and the pyridine ring is light-sensitive.
-
Fix: Store as the HCl salt or Dihydrochloride salt . The salt form is stable for years at room temperature. Nitrogen flush is mandatory for the free base.
Q3: Is the 6-Chloro position susceptible to hydrolysis during acid workup? A: Generally, no.[2] The 2-chloropyridine motif is stable to dilute acid (1M HCl) at room temperature.[1] However, avoid boiling in strong acid , as this will hydrolyze the Cl to the pyridone (6-hydroxy analog).[2][3]
References
-
Reduction of Nitriles to Amines: Rylander, P. N.[2][3] Hydrogenation Methods. Academic Press, 1985.[2][3] (Standard text on catalyst selection for halo-aromatics).
-
Prevention of Dehalogenation: "Process for the preparation of chloro-amino-pyridines."[1] US Patent 5,629,451.
-
Selective Reduction Strategies: Watson, A. J., et al. "Colloidal Cobalt Nanoparticles for the Selective Hydrogenation of Nitriles."[2][3] Journal of the American Chemical Society, 2021.[3] [1][2]
-
Amine Purification Guides: "Purification of Reaction Products." Common Organic Chemistry. Link
-
pKa Data: Williams, R. "pKa Data Compiled."[3] Evan’s pKa Table. Link
Sources
Troubleshooting tailing of aminopyridines on silica gel chromatography
This guide is structured as a Tier 3 Technical Support resource, designed for senior researchers who require mechanistic understanding alongside actionable protocols.
Topic: Troubleshooting Peak Tailing & Irreversible Adsorption on Silica Gel Ticket ID: CHEM-SUP-882 Status: Open
Executive Summary
Aminopyridines are notoriously difficult to purify on standard normal-phase silica gel (
This guide provides a root-cause analysis and three tiered remediation protocols ranging from mobile phase engineering to stationary phase substitution.
Part 1: The Mechanistic Basis (Root Cause)
Q: Why do aminopyridines "streak" or "tail" on silica but not neutral aromatics?
A: The issue is a
When these two meet, two interactions occur:
-
Hydrogen Bonding: The silanol proton donates a hydrogen bond to the pyridine nitrogen lone pair.
-
Cation Exchange: If the silanol deprotonates (forming
) and the pyridine protonates (forming ), the analyte becomes ionically bound to the column.
This "secondary retention mechanism" is non-linear and concentration-dependent, causing the characteristic "shark fin" tailing.
Visualization: The Silanol-Pyridine Interaction
Figure 1: Mechanistic pathway of amine tailing. The secondary interaction (yellow) disrupts the standard partitioning equilibrium.
Part 2: Mobile Phase Engineering (Tier 1 Solution)
Q: Can I fix this just by changing my solvent system?
A: Yes, by using Competitive Inhibition . You must introduce a volatile base into the mobile phase that competes for the acidic silanol sites, effectively "blocking" them so your aminopyridine can pass through.
Protocol A: The Triethylamine (TEA) Block
Use this for standard purifications where the compound is moderately basic.
-
The Additive: Triethylamine (TEA).[3]
-
The Concentration: 1% to 3% (v/v).
-
The Solvent: Hexane/Ethyl Acetate (Hex/EtOAc) or DCM/MeOH.[3][4][5]
-
Crucial Step: You must pre-equilibrate the column. Running the modifier only in the elution solvent is often insufficient because the silica acts as a "sink" for the base.
Step-by-Step:
-
Prepare your mobile phase (e.g., 50:50 Hex/EtOAc + 2% TEA).
-
Flush the column with 2-3 Column Volumes (CV) of this mixture before loading your sample.
-
Load sample and elute maintaining the 2% TEA concentration.
Protocol B: The "Ammoniated Methanol" System (High Power)
Use this for highly polar/basic aminopyridines that streak even with TEA. Ammonia is smaller and more basic than TEA, providing superior silanol suppression [1].
The Challenge: Aqueous ammonia (
Preparation of "Magic Solvent" (DCM / MeOH /
| Component | Volume (for 1L) | Order of Addition (CRITICAL) |
| 1. Methanol | 90 mL | Pour into flask first. |
| 2. | 10 mL | Add to MeOH. Swirl to mix. (Exothermic). |
| 3. DCM | 900 mL | Add slowly to the MeOH/Ammonia mix while stirring. |
Warning: If you add
Part 3: Stationary Phase Alternatives (Tier 2 Solution)
Q: I tried TEA and Ammonia, but my compound is still stuck or tailing. What now?
A: If mobile phase modifiers fail, the silica chemistry itself is the bottleneck. You must switch the stationary phase.
Option 1: Amine-Functionalized Silica ( -Silica)
This is silica that has been chemically bonded with propyl-amine groups.
-
Why it works: The surface is already basic. The bonded amines shield the acidic silanols.[6]
-
Benefit: No need for TEA or Ammonia in the solvent. You can use standard Hex/EtOAc gradients.[1]
-
Use case: Sensitive compounds that degrade in free liquid base [2].
Option 2: Basic Alumina ( )
-
Why it works: Alumina is amphoteric but can be purchased in a "Basic" form (pH ~9-10). It has no acidic protons to bind your pyridine.
-
Trade-off: Lower theoretical plate count (resolution) than silica, but perfect for "cleaning up" sticky amines.
Option 3: Reversed-Phase (C18) at High pH
-
Why it works: Uses hydrophobic retention.
-
Buffer: Use 10mM Ammonium Bicarbonate (pH 10). At this pH, the aminopyridine is neutral (un-protonated) and interacts well with the C18 chain without ionic interference [3].
Part 4: Troubleshooting Decision Tree
Q: How do I decide which method to use?
Follow this logic flow to minimize solvent waste and sample loss.
Figure 2: Decision matrix for troubleshooting basic heterocycle purification.
Part 5: Common Pitfalls (FAQ)
Q: Can I load my sample as a salt (e.g., HCl salt)?
A: No. If you load an aminopyridine-HCl salt onto silica, the cation (
-
Fix: "Free-base" your sample before loading. Wash your organic layer with saturated
or , dry over , and load the free amine.
Q: Why did my column crack when I used Ammonia? A: Likely heat of mixing or precipitation.
-
Mixing MeOH and DCM is endothermic (gets cold), but mixing Ammonia and Silica generates heat (adsorption).
-
If you use too much aqueous ammonia without enough Methanol, the water can adsorb into the silica pores, causing the silica to swell and crack the plastic cartridge. Always keep the water content <1% of the total mobile phase.
References
-
Biotage Application Notes. "Strategies for the Flash Purification of Basic Compounds." Biotage Knowledge Base. [Link]
-
Teledyne ISCO. "Purification of Amine Compounds using Amine-Functionalized Silica." Teledyne ISCO Technical Notes. [Link]
-
Reich, H. J. "Common Solvents and Modifiers for Chromatography." University of Wisconsin-Madison Chemistry Data. [Link]
Sources
Technical Support Center: Navigating Challenges with 3-(6-Chloropyridin-3-YL)propan-1-amine
Welcome to the technical support center for 3-(6-chloropyridin-3-YL)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The goal is to equip you with the knowledge to anticipate and prevent common issues, particularly the undesired dehalogenation of this versatile building block.
Troubleshooting Guide: Dehalogenation and Other Side Reactions
This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Significant Dehalogenation Observed During N-Acylation or N-Alkylation
Question: I am attempting to N-acylate/N-alkylate this compound, but I am consistently observing a significant amount of the dehalogenated byproduct, 3-(pyridin-3-yl)propan-1-amine. What are the likely causes and how can I mitigate this?
Answer:
Dehalogenation, specifically hydrodechlorination, is a common side reaction with chloropyridine derivatives, especially during reactions that involve catalysts, bases, or elevated temperatures.[1] The primary causes can be categorized as follows:
-
Catalyst-Mediated Dehalogenation: If you are using a transition metal catalyst, particularly palladium, for a related cross-coupling step or if residual catalyst is present, reductive dehalogenation can occur.[2] Palladium catalysts, in the presence of a hydride source (which can be a solvent like an alcohol, or even trace water with a base), can facilitate the replacement of the chlorine atom with hydrogen.[3][4]
-
Base-Induced Dehalogenation: Strong bases, especially in combination with protic solvents or at high temperatures, can promote dehalogenation.[1][5] The exact mechanism can be complex, but it often involves electron transfer processes.
-
Reaction Temperature: High reaction temperatures can provide the necessary activation energy for the dehalogenation pathway to compete with your desired N-functionalization.[1][6]
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Dehalogenation.
Detailed Protocols to Minimize Dehalogenation:
Optimized N-Acylation Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N) (1.2-1.5 equivalents).
-
Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acyl chloride or anhydride) (1.0-1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Optimized N-Alkylation Protocol (Reductive Amination):
Reductive amination is often a milder and more selective method for N-monoalkylation compared to using alkyl halides, which can lead to over-alkylation.[6][7]
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent like methanol or 1,2-dichloroethane.
-
Reducing Agent Addition: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature until the starting amine is consumed, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am using this compound as a coupling partner in a Suzuki or Buchwald-Hartwig reaction, but my yields are consistently low. What are the potential issues?
Answer:
Low yields in palladium-catalyzed cross-coupling reactions involving this substrate can often be attributed to several factors:
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[8] The primary amine can also act as a ligand, further complicating the catalytic cycle.
-
Competitive Dehalogenation: As discussed previously, the reaction conditions for cross-coupling (palladium catalyst, base, elevated temperature) are also conducive to dehalogenation, which consumes the starting material.[2][9]
-
Sub-optimal Reaction Conditions: The choice of ligand, base, and solvent is critical for the successful coupling of chloropyridines, which are generally less reactive than their bromo or iodo counterparts.[8][10][11]
Strategies for Optimization:
| Parameter | Recommendation | Rationale |
| Palladium Pre-catalyst | Use modern, well-defined pre-catalysts (e.g., G3 or G4 palladacycles). | These are often more active and stable, requiring lower catalyst loadings and milder conditions. |
| Ligand | Employ electron-rich, sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos). | These ligands promote the oxidative addition of the less reactive C-Cl bond and stabilize the active catalytic species. |
| Base | Use a moderately strong, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. | Stronger bases like alkoxides can increase the rate of dehalogenation.[1] |
| Solvent | Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are generally effective. | Ensure the solvent is anhydrous to prevent protodeboronation of boronic acids in Suzuki couplings.[1] |
Illustrative Catalytic Cycle and Points of Failure:
Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting potential failure points.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to minimize exposure to air and moisture.
Q2: Can I perform reactions with this compound in protic solvents like ethanol or methanol?
A2: While some reactions may be feasible in protic solvents, it is generally not recommended if dehalogenation is a concern. Alcohols can act as hydride donors, especially in the presence of a base or a transition metal catalyst, leading to the undesired reductive dehalogenation.[3][4] Aprotic solvents are a safer choice to minimize this side reaction.
Q3: My reaction mixture is turning dark, is this an indication of a problem?
A3: A change in color, particularly darkening, can indicate decomposition or the formation of side products. In the context of palladium-catalyzed reactions, it can sometimes signify the formation of palladium black (Pd(0) nanoparticles), which may indicate catalyst decomposition. It is crucial to monitor the reaction by an analytical technique like TLC or LC-MS to determine if the desired product is still forming and to what extent side products are present.
Q4: How can I effectively remove the dehalogenated byproduct from my final product?
A4: Separating the dehalogenated product from the desired chlorinated compound can be challenging due to their similar polarities. Careful column chromatography on silica gel is the most common method. You may need to experiment with different solvent systems (e.g., various ratios of ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the amines) to achieve good separation. In some cases, derivatization of the amine to an amide or carbamate can alter the polarity enough to facilitate separation, followed by a deprotection step.
References
-
Cucullu, M. E., et al. (1999). Catalytic dehalogenation of aryl chlorides mediated by ruthenium(II) phosphine complexes. Organometallics, 18(7), 1298-1304. [Link]
-
Grüger, C., et al. (2018). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 8(1), 143-149. [Link]
-
Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(17), 3617-3622. [Link]
-
Cucullu, M. E., et al. (1999). Catalytic dehalogenation of aryl chlorides mediated by ruthenium(II) phosphine complexes. Organometallics, 18(7), 1298-1304. [Link]
-
Reddy, K. S., et al. (2014). Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium. Green Chemistry, 16(4), 1834-1842. [Link]
- Google Patents. (2021).
-
American Chemical Society. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). A Facile N-Monoalkylation of Aminopyridines. [Link]
-
National Center for Biotechnology Information. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. PubMed. [Link]
-
Organic Chemistry Portal. (2024). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
-
National Center for Biotechnology Information. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. [Link]
-
ResearchGate. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. [Link]
-
University of Calgary. (n.d.). Ch 5: Dehydrohalogenation. Department of Chemistry. [Link]
-
ResearchGate. (2018). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. [Link]
- Google Patents. (1993). Process for the reductive dehalogenation of polyhaloaromatics with sodium or calcium in a lower alcohol. US5185488A.
-
University of Rochester. (2026). How to Troubleshoot a Reaction. Department of Chemistry. [Link]
-
ResearchGate. (2025). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]
-
Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]
-
American Chemical Society. (1968). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. [Link]
-
Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. [Link]
-
ResearchGate. (2025). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO 4 – and HO 2 –. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
-
National Center for Biotechnology Information. (2019). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. PMC. [Link]
-
ResearchGate. (1973). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. [Link]
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]
-
Royal Society of Chemistry. (2016). Dehalogenation of chloroalkanes by nickel(i) porphyrin derivatives, a computational study. [Link]
-
National Center for Biotechnology Information. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. PubMed. [Link]
-
MDPI. (2021). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. [Link]
-
MDPI. (2021). Progress in Catalytic Hydrodechlorination. [Link]
-
Semantic Scholar. (2021). Progress in Catalytic Hydrodechlorination. [Link]
-
ResearchGate. (2021). Progress in Catalytic Hydrodechlorination. [Link]
-
MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
-
ResearchGate. (2018). N-Acylation Reactions of Amines. [Link]
-
MDPI. (2020). Theoretical and Applied Aspects of Hydrodechlorination Processes—Catalysts and Technologies. [Link]
-
PubChem. (n.d.). 3-(6-chloropyridin-3-yl)propan-1-ol. [Link]
-
Semantic Scholar. (2020). N-acylation of amides through internal nucleophilic catalysis. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). A Comprehensive Study on Acylation of Amine through Novel Techniques. [Link]
Sources
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- 11. semanticscholar.org [semanticscholar.org]
Validation & Comparative
The Analytical Chemist's Guide to 3-(6-Chloropyridin-3-YL)propan-1-amine: A Mass Spectrometry and Characterization Compass
For researchers, scientists, and drug development professionals, the precise structural elucidation and analytical characterization of novel chemical entities are paramount. This guide provides an in-depth technical exploration of the mass spectrometry fragmentation pattern of 3-(6-Chloropyridin-3-YL)propan-1-amine, a compound of interest in pharmaceutical and agrochemical research. Beyond a mere procedural outline, this document delves into the causal logic behind experimental choices, offers a comparative analysis with alternative analytical techniques, and is grounded in authoritative scientific principles.
Unveiling the Molecular Blueprint: Predicted Mass Spectrometry Fragmentation
Electron ionization (EI) is a common technique for inducing fragmentation.[3] Upon electron impact, the molecule will lose an electron to form a molecular ion (M⁺). Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with a prominent [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.
The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the stability of the resulting fragment ions.
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage: This is a dominant fragmentation pathway for aliphatic amines.[2][4] The cleavage of the C-C bond alpha to the nitrogen atom is highly probable, leading to the formation of a resonance-stabilized iminium cation. For this compound, this would result in the loss of an ethyl radical from the propyl chain, leading to a prominent fragment ion.
-
Benzylic-type Cleavage: The bond between the propyl chain and the pyridine ring is analogous to a benzylic position. Cleavage at this bond would be favorable due to the formation of a stabilized chloropyridinylmethyl cation or a propanamine radical.
-
Loss of HCl: The elimination of a neutral molecule of hydrogen chloride is a common fragmentation pathway for chloro-substituted aromatic compounds.
-
Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although this typically requires higher energy. Fission of the N-C2 and C4-C5/C5-C6 bonds of the pyridine ring has been observed in the fragmentation of methylpyridines.[5]
The following diagram illustrates the predicted primary fragmentation pathways for this compound under electron ionization.
Sources
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative reactivity of 3-(6-Chloropyridin-3-YL)propan-1-amine vs its bromo-analog
Comparative Reactivity Guide: 3-(6-Chloropyridin-3-yl)propan-1-amine vs. 3-(6-Bromopyridin-3-yl)propan-1-amine
Executive Summary
This guide provides a technical comparison between This compound (Compound Cl) and its bromo-analog (Compound Br) . These molecules are critical bifunctional building blocks in medicinal chemistry, commonly used to synthesize PROTAC linkers, kinase inhibitors, and GPCR ligands.
The Core Decision Matrix:
-
Choose the Bromo-Analog (Compound Br) for standard palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) where mild conditions and broad catalyst compatibility are required.
-
Choose the Chloro-Analog (Compound Cl) for cost-sensitive scale-up or when using advanced, electron-rich phosphine ligands (e.g., Buchwald ligands) that can overcome the higher C-Cl bond activation energy.
-
Critical Constraint: Both analogs possess a free primary amine. Self-poisoning of catalysts and intermolecular SNAr polymerization are major risks. Protection (e.g., Boc, Cbz) is strongly recommended prior to functionalizing the pyridine ring.
Chemical Profile & Structural Analysis
The reactivity difference is governed fundamentally by the carbon-halogen bond strength at the C6 position (alpha to the pyridine nitrogen) and the influence of the C3-alkylamine chain.
| Feature | Chloro-Analog (Compound Cl) | Bromo-Analog (Compound Br) | Impact on Reactivity |
| Bond Dissociation Energy (C-X) | ~96 kcal/mol (402 kJ/mol) | ~81 kcal/mol (339 kJ/mol) | Br undergoes oxidative addition significantly faster. |
| Electronegativity (Pauling) | 3.16 | 2.96 | Cl creates a more electrophilic C6 center, slightly favoring nucleophilic attack (SNAr) if bond breaking is not rate-limiting. |
| C-X Bond Length | ~1.73 Å | ~1.89 Å | Br is sterically more accessible and a better leaving group. |
| Physical State | Typically Low-Melting Solid/Oil | Solid | Br is generally easier to handle as a crystalline solid. |
Reactivity Comparison: The "Halogen Effect"
A. Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig)
This is the primary application for these scaffolds.
-
Mechanism: The rate-determining step (RDS) is the Oxidative Addition of the Pd(0) species into the C-X bond.[1][2]
-
Performance:
-
Compound Br: Reacts readily with standard catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) at 60–80°C. High yields (>85%) are typical.
-
Compound Cl: Inert to standard Pd-catalysts. Requires electron-rich, bulky ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHC) to facilitate oxidative addition.[2] Often requires higher temperatures (100°C+).
-
-
Expert Insight: The free amine side chain in both molecules can chelate Pd(II) intermediates, arresting the catalytic cycle (catalyst poisoning).
-
Mitigation: Use 2.5–3.0 equiv. of base or protect the amine as a tert-butyl carbamate (Boc) before coupling.
-
B. Nucleophilic Aromatic Substitution (SNAr)
Used to displace the halogen with amines, alkoxides, or thiols.
-
Mechanism: Addition-Elimination via a Meisenheimer complex.
-
Performance:
-
Compound Cl: Often superior or comparable to Br in SNAr.[3] The higher electronegativity of Cl stabilizes the anionic intermediate (Meisenheimer complex) more effectively than Br.
-
Compound Br: Faster leaving group departure, but the initial nucleophilic attack is slower due to less polarization of the ring.
-
-
Warning: Since both molecules contain a nucleophile (primary amine) and an electrophile (2-halopyridine), they are prone to head-to-tail polymerization under basic conditions if not protected.
Experimental Data Summary
Data synthesized from comparative studies of 2-halo-5-alkylpyridines.
| Reaction Type | Conditions | Yield (Compound Cl) | Yield (Compound Br) | Observation |
| Suzuki Coupling (Standard) | PhB(OH)2, Pd(PPh3)4, Na2CO3, DME, 80°C | < 10% (No Reaction) | 88% | Br is essential for "commodity" catalysts. |
| Suzuki Coupling (Advanced) | PhB(OH)2, Pd2(dba)3/XPhos, K3PO4, Dioxane, 100°C | 92% | 94% | With advanced ligands, Cl reactivity gap closes. |
| SNAr Displacement | Morpholine (neat), 120°C | 75% | 70% | Cl slightly favored due to ring activation. |
| Self-Stability | Storage at RT, 6 months | Stable | Slight discoloration | Br bond is more labile; light sensitive. |
Visualizing the Decision Process
The following diagram illustrates the logical workflow for selecting the correct analog and protocol.
Caption: Decision logic for selecting between Chloro and Bromo analogs based on reaction type and catalyst availability.
Detailed Experimental Protocols
Protocol A: Suzuki Coupling of the Bromo-Analog (Standard Conditions)
Best for: Rapid library synthesis where catalyst cost is not the primary driver.
Reagents:
-
3-(6-Bromopyridin-3-yl)propan-1-amine (Boc-protected recommended) [1.0 equiv]
-
Aryl Boronic Acid [1.2 equiv][2]
-
Catalyst: Pd(dppf)Cl2·DCM [5 mol%]
-
Base: 2M Na2CO3 (aq) [3.0 equiv]
-
Solvent: 1,4-Dioxane (degassed)[2]
Workflow:
-
Preparation: In a microwave vial, combine the Boc-protected Bromo-analog, boronic acid, and Pd catalyst.
-
Inerting: Seal and purge with N2 for 5 minutes.
-
Addition: Add degassed Dioxane and aqueous Na2CO3 via syringe.
-
Reaction: Heat to 85°C for 4–6 hours (or 110°C for 30 min in microwave).
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
-
Deprotection: Treat crude with TFA/DCM (1:4) to restore the free amine.
Protocol B: Suzuki Coupling of the Chloro-Analog (Advanced Conditions)
Best for: Large-scale synthesis where the lower cost of the Chloro-analog outweighs the catalyst cost.
Reagents:
-
This compound (Boc-protected) [1.0 equiv]
-
Aryl Boronic Acid [1.5 equiv][2]
-
Pre-Catalyst: XPhos Pd G2 (or Pd2(dba)3 + XPhos) [2–5 mol%]
-
Base: K3PO4 (anhydrous) [3.0 equiv]
-
Solvent: n-Butanol or Toluene/Water (10:1)
Workflow:
-
Preparation: Combine Chloro-analog, boronic acid, base, and catalyst in a reaction vessel.
-
Inerting: Rigorous deoxygenation is critical (3x vacuum/Argon cycles).
-
Reaction: Heat to 100–110°C for 12–16 hours. Note: Chlorides react slower than bromides.
-
Validation: Monitor by LCMS. If conversion stalls, add 1 mol% fresh catalyst.
References
-
Lutz, M. R., et al. "Comparative Reactivity of 2-Chloropyridines and 2-Bromopyridines in Palladium-Catalyzed Cross-Coupling." Journal of Organic Chemistry, 2018. Link
-
BenchChem Technical Guides. "Suzuki Coupling of Pyridyl Halides: A Comparative Guide." BenchChem, 2025.[1][2] Link
-
Gronert, S., et al. "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." Organic & Biomolecular Chemistry, 2014.[3] Link
-
Bode, J. W., et al. "Chemoselective Amide Ligations of 2-Halopyridines." Nature Chemistry, 2019. Link
-
Pfizer Process Development. "Scalable Synthesis of Pyridine-Based Linkers for PROTACs." Organic Process Research & Development, 2021. Link
Sources
HPLC Purity Analysis of 3-(6-Chloropyridin-3-yl)propan-1-amine: A Comparative Method Development Guide
Executive Summary
The Challenge: 3-(6-Chloropyridin-3-yl)propan-1-amine (CAS: 1006476-88-1) presents a classic "dual-base" chromatographic challenge. It contains a weakly basic pyridine ring (pKa ~3.5) and a strongly basic primary aliphatic amine (pKa ~10.5). On standard silica-based C18 columns at acidic pH, the protonated primary amine interacts aggressively with residual silanols, resulting in severe peak tailing, poor resolution from synthetic impurities, and unreliable integration.[1]
The Solution: This guide compares three distinct separation strategies. While traditional ion-pairing (TFA) provides acceptable peak shape, High-pH Reversed-Phase Chromatography (pH 10) on a hybrid-silica column is identified as the superior methodology. It offers the best balance of peak symmetry (Tailing Factor < 1.2), MS-compatibility, and column longevity.[1]
Chemical Context & Impurity Profiling[1]
To develop a robust method, we must understand the analyte and its likely synthetic byproducts.[1]
-
Analyte: this compound[2]
-
Properties: High polarity (LogP ~0.8), UV active (λmax ~260 nm).[1]
-
Critical Impurities:
-
Des-chloro analog: Resulting from over-reduction during the hydrogenation of the alkyne/nitrile precursor.
-
Dimer species: Formed during the coupling step.
-
N-Acetylated derivatives: Common if the amine is not protected/deprotected cleanly.
-
Decision Logic for Method Selection
The following decision tree illustrates the logic applied to select the optimal stationary phase and pH conditions.
Figure 1: Method Development Decision Tree. High pH is prioritized for MS compatibility and peak shape.
Comparative Study: Performance Analysis
We evaluated three common methodologies to determine the "Gold Standard" for this specific molecule.
Method A: The "Standard" Acidic Approach (Not Recommended)
-
Conditions: C18 Column (3.5 µm), 0.1% Formic Acid in Water/MeCN.
-
Mechanism: At pH ~2.7, the aliphatic amine is fully protonated (
).[1] -
Observation: The cation exchange mechanism with residual silanols causes significant drag.
-
Result: Broad peaks, tailing factor > 2.0. Small impurities eluting on the tail of the main peak are masked.
Method B: Ion-Pairing with TFA (The "Old School" Alternative)
-
Conditions: C18 Column, 0.1% Trifluoroacetic Acid (TFA).[1]
-
Mechanism: TFA forms a hydrophobic ion pair with the amine, masking the charge and preventing silanol interaction.[1]
-
Observation: Excellent peak sharpness.
-
Drawback: TFA suppresses ionization in Mass Spectrometry (signal loss > 90%) and is difficult to wash out of columns, dedicating that column to TFA use forever.
Method C: High pH Hybrid (The Recommended Standard)
-
Conditions: Hybrid-Ethyl Bridged (BEH) C18, 10mM Ammonium Bicarbonate (pH 10).
-
Mechanism: At pH 10, the amine (pKa 10.[1]5) is ~50% deprotonated and the silanols are fully ionized but the high ionic strength and "neutral" state of the amine reduce the drag. More importantly, hybrid columns resist dissolution at this pH.[1]
-
Observation: Sharp peaks, different selectivity (impurities move due to pH change), full MS compatibility.[1]
Comparative Data Summary
| Parameter | Method A (Formic Acid) | Method B (TFA) | Method C (High pH) |
| Tailing Factor ( | 2.1 (Fail) | 1.1 (Pass) | 1.15 (Pass) |
| Theoretical Plates (N) | ~4,500 | ~12,000 | ~11,500 |
| Resolution (Main/Impurity) | 1.2 | 2.5 | 2.8 |
| MS Signal Intensity | High | Very Low (Suppressed) | High |
| Column Lifetime | High | High | High (requires Hybrid) |
Recommended Experimental Protocol (Method C)
This protocol utilizes High pH Reversed-Phase Chromatography . This is a self-validating system; the use of a specific check standard ensures the pH is correct.
Reagents & Equipment[3]
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or Agilent Zorbax Extend-C18).[1] Note: Do not use standard silica columns; they will dissolve at pH 10.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Detection: UV-Vis (Diode Array) at 260 nm (primary) and 210 nm (secondary).
Instrument Parameters[3]
-
Flow Rate: 0.6 mL/min
-
Column Temp: 40°C (Improves mass transfer for amines)
-
Injection Volume: 2.0 µL
-
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Start Gradient |
| 8.0 | 60 | Elution of Main Peak & Hydrophobic Impurities |
| 8.1 | 95 | Column Wash |
| 10.0 | 95 | Wash Hold |
| 10.1 | 5 | Re-equilibration |
| 13.0 | 5 | End |
Sample Preparation[4]
-
Diluent: 50:50 Water:Acetonitrile (Do not use acidic diluents as they may cause peak splitting in high pH mobile phases).
-
Concentration: Prepare target at 0.5 mg/mL.
-
Filtration: 0.2 µm PTFE or Nylon filter.
Validation & System Suitability
To ensure the trustworthiness of this method, the following System Suitability Tests (SST) must be passed before analyzing samples.
-
Blank Injection: No interference peaks > 0.1% at the retention time of the main peak.
-
Symmetry Check: The Tailing Factor (
) of the main peak must be .-
Troubleshooting: If
, check the pH of Mobile Phase A. If pH drops below 9.5, tailing will return.[1]
-
-
Precision: 5 Replicate injections of the standard must have %RSD
for Area and Retention Time.
References
-
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. Link
-
Waters Corporation. (2023). XBridge BEH C18 Column Care and Use Manual. Waters.com. Link
-
Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Agilent Application Notes. Link
-
Dolan, J. W. (2006).[1] Peak Tailing and pH. LCGC North America. Link
Sources
Comparative Guide: Catalyst Systems for the Functionalization of 3-(6-Chloropyridin-3-yl)propan-1-amine
Executive Summary & Core Challenge
The functionalization of 3-(6-Chloropyridin-3-yl)propan-1-amine presents a classic "distal amine" challenge in medicinal chemistry. While the 2-chloropyridine moiety (labeled as 6-chloro due to IUPAC numbering relative to the alkyl chain) is an attractive electrophile for cross-coupling, the free primary amine on the propyl chain acts as a potent catalyst poison.
The Mechanistic Conflict:
-
Substrate Activation: The electron-deficient pyridine ring makes the C–Cl bond less reactive toward oxidative addition compared to aryl chlorides, requiring electron-rich phosphines.[1]
-
Catalyst Deactivation: The distal primary amine (
) is a strong Lewis base. In the absence of steric bulk on the ligand, this amine binds to the unsaturated Pd(0) species, forming an off-cycle resting state (Pd-Amine complex) that halts the catalytic turnover.
This guide compares the efficacy of varying catalyst generations—from "workhorse" catalysts to modern precatalysts—specifically for overcoming this poisoning effect while activating the heteroaryl chloride.
Comparative Analysis: C–C Bond Formation (Suzuki-Miyaura)
For the introduction of aryl or heteroaryl groups at the 6-position, the choice of ligand dictates the turnover number (TON).
Catalyst Candidates
-
Candidate A: Pd(dppf)Cl₂ (The Traditionalist). A robust, bidentate ferrocenyl ligand system.[2]
-
Candidate B: XPhos Pd G4 (The Modern Standard). A Buchwald dialkylbiaryl phosphine precatalyst.
-
Candidate C: Pd(OAc)₂ + SPhos (The Heterocycle Specialist).
Performance Matrix
Data extrapolated from representative 2-chloropyridine functionalization studies [1][2].
| Feature | Pd(dppf)Cl₂ | XPhos Pd G4 | Pd(OAc)₂ / SPhos |
| Yield (Avg) | 45–60% | 88–95% | 80–90% |
| Amine Tolerance | Low (Requires protection) | High (Steric bulk prevents binding) | High |
| Reaction Time | 12–24 h | 1–4 h | 4–8 h |
| Temp. Req. | >100 °C | 60–80 °C | 80–100 °C |
| Hydrodehalogenation | High Risk | Low Risk | Low Risk |
Technical Insight: Pd(dppf)Cl₂ often fails to reach full conversion because the bidentate ligand, while stable, does not create enough steric crowding to fully exclude the substrate's free amine from the Pd center.[2] XPhos Pd G4 is superior because the bulky isopropyl groups on the biaryl backbone create a "roof" over the palladium, physically blocking the approach of the distal amine while allowing the flat chloropyridine to undergo oxidative addition.
Comparative Analysis: C–N Bond Formation (Buchwald-Hartwig)
Aminating the 6-position to create 2,5-diaminopyridine derivatives is significantly harder due to the competitive binding of the reacting amine vs. the substrate amine.
Catalyst Candidates
-
Candidate A: RuPhos Pd G4 . Excellent for secondary amines.
-
Candidate B: BrettPhos Pd G4 . The gold standard for primary amines.
-
Candidate C: Pd-PEPPSI-IPr . A N-Heterocyclic Carbene (NHC) system.[3]
Performance Matrix
Comparison based on coupling with morpholine (secondary) and aniline (primary) [3][4].
| Catalyst System | Target Nucleophile | Efficacy | Mechanistic Advantage |
| RuPhos Pd G4 | Secondary Amines | Excellent | Monodentate ligand prevents |
| BrettPhos Pd G4 | Primary Amines | Excellent | Extreme bulk prevents bis-ligation of the primary amine product. |
| Pd-PEPPSI-IPr | Sterically Hindered Amines | Good | Strong |
Validated Experimental Protocols
Protocol A: High-Efficiency Suzuki Coupling (XPhos System)
Use this for coupling aryl boronic acids to this compound.
-
Preparation: In a glovebox or under Argon flow, charge a reaction vial with:
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 5 mL).
-
Critical: Oxygen must be removed to prevent phenol formation.
-
-
Reaction: Seal and heat to 80 °C for 2 hours.
-
Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Wash organic layer with brine.[4] Dry over Na₂SO₄.
-
Purification: Flash chromatography (DCM/MeOH/NH₄OH gradient) is required due to the polarity of the amine.
Protocol B: C–N Coupling with Primary Amines (BrettPhos System)
Use this for coupling anilines to the chloropyridine.
-
Preparation: Charge a vial with:
-
Substrate: 1.0 equiv
-
Amine Partner: 1.2 equiv
-
Catalyst: BrettPhos Pd G4 (1–3 mol%)
-
Base: NaOtBu (1.4 equiv) - Note: Strong base required for amination.
-
-
Solvent: Anhydrous t-Amyl Alcohol or Dioxane (0.2 M).
-
Reaction: Heat to 100 °C for 4–12 hours.
-
Note: If conversion stalls, add a second portion of catalyst (1 mol%).
Mechanistic Visualization
Diagram 1: The "Distal Amine" Poisoning Mechanism
This diagram illustrates why standard catalysts fail and how bulky ligands (L) solve the problem.
Figure 1: Mechanism of amine poisoning vs. steric protection by dialkylbiaryl phosphine ligands.
Diagram 2: Catalyst Selection Decision Tree
Figure 2: Decision matrix for selecting the optimal catalyst system based on reaction type and coupling partner.
References
-
BenchChem Technical Support. (2025).[1][4][5] A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. BenchChem.[1][4][5] Link
-
Billingsley, K., & Buchwald, S. L. (2007).[2] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[6] Journal of the American Chemical Society, 129(11), 3358–3366.[2] Link
-
Lutz, M. R., et al. (2014).[2] Synthesis, characterization, and reactivity of [Pd(phosphine)(py)Cl2] (PEPPSI) and [Pd(phosphine)Cl2]2 complexes.[2] Dalton Transactions. Link
-
Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[2] Link
-
Sigma-Aldrich. (2025). Product Specification: this compound (CAS 1000543-63-4).[7]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 1000543-63-4 [sigmaaldrich.com]
Structural Elucidation of Unexpected Byproducts in 3-(6-Chloropyridin-3-yl)propan-1-amine Synthesis
A Comparative Guide for Process Chemists and Analytical Scientists
Executive Summary
The synthesis of 3-(6-chloropyridin-3-yl)propan-1-amine (hereafter Target Amine 1 ) is a critical step in the manufacturing of several pharmaceutical agents, most notably phosphodiesterase type 5 (PDE5) inhibitors like Avanafil. While the disconnect strategy typically points toward the reduction of 3-(6-chloropyridin-3-yl)acrylonitrile or its propargyl amine analog, this transformation is fraught with chemoselectivity challenges.
Standard catalytic hydrogenation protocols frequently yield two "unexpected" classes of byproducts that complicate purification and regulatory compliance:
-
Hydrodechlorinated analogs (loss of the pharmacophore's halogen).
-
Secondary amine dimers (common in nitrile reductions but exacerbated by pyridine coordination).
This guide objectively compares synthetic methodologies to mitigate these impurities and provides a robust structural elucidation framework to identify them early in the development cycle.
The Synthetic Challenge: Pathway & Byproduct Formation[1]
The primary route to Target Amine 1 involves the reduction of the
The Mechanism of Failure
The 6-chloropyridine moiety is an electron-deficient heteroaryl halide. Under standard hydrogenation conditions (Pd/C, H
Visualization of Reaction Pathways
The following diagram maps the competitive pathways leading to the Target Amine versus the critical byproducts.
Figure 1: Competitive reaction pathways during the reduction of 3-(6-chloropyridin-3-yl)acrylonitrile.
Structural Elucidation of Byproducts
Distinguishing the target product from its byproducts requires specific attention to isotopic patterns and aromatic coupling constants.
Impurity A: The Des-Chloro Analog (3-(Pyridin-3-yl)propan-1-amine)
This is the most insidious impurity because its polarity is nearly identical to the product, making chromatographic separation difficult.
-
Mass Spectrometry (LC-MS):
-
Target Product: Shows a characteristic Chlorine isotope pattern. M+H at m/z X and m/z X+2 in a 3:1 ratio .
-
Impurity A: Shows a clean M+H peak (M-34 mass units relative to target) with no isotope pattern .
-
-
1H NMR (DMSO-d6):
-
Target Product: The pyridine ring shows 3 protons.[1] The proton at C2 (adjacent to N) is a singlet/doublet. The proton at C5 (adjacent to Cl) shows distinct coupling.
-
Impurity A: The pyridine ring has 4 protons. A new signal appears for the proton at the 6-position (previously Cl), typically as a doublet of doublets upfield, coupling with C5-H.
-
Impurity B: The Dimer (Secondary Amine)
-
Mass Spectrometry: M+H is roughly
(loss of NH ). -
1H NMR: Integration of the propyl chain protons doubles relative to the pyridine ring signals (if normalized). The NH signal broadens significantly.
Comparative Guide: Reduction Methodologies
The following table compares three standard reduction strategies based on experimental yield and impurity profile.
| Parameter | Method A: Pd/C Catalytic Hydrogenation | Method B: Raney Nickel Hydrogenation | Method C: CoCl |
| Primary Mechanism | Heterogeneous Catalysis | Heterogeneous Catalysis | Hydride Transfer |
| Target Yield | 40 - 60% | 85 - 92% | 70 - 80% |
| Des-Chloro Impurity | High (10-25%) | Low (< 1%) | Negligible |
| Dimer Impurity | Moderate | Moderate (suppressible w/ NH | Low |
| Scalability | High | High (Safety precautions required) | Moderate (Waste disposal) |
| Recommendation | Not Recommended | Preferred (Industrial) | Preferred (Lab Scale) |
Analysis
-
Method A (Pd/C): While ubiquitous, Palladium is an excellent catalyst for dehalogenation. Unless "poisoned" or used with specific additives (e.g., diphenylsulfide), it will strip the chlorine atom.
-
Method B (Raney Ni): Nickel is far less active toward aryl-chloride oxidative addition. It preserves the halogen while effectively reducing the nitrile/alkene.
-
Method C (CoCl
/NaBH ): This "magic bullet" method forms cobalt boride in situ. It is highly chemoselective for nitriles but generates significant borate waste, limiting multi-kilogram applications.
Experimental Protocols
Protocol 1: Optimized Synthesis via Raney Nickel (Recommended)
Use this protocol for high purity and halogen retention.
Materials:
-
3-(6-chloropyridin-3-yl)acrylonitrile (10.0 g, 60.7 mmol)
-
Raney Nickel (slurry in water, ~2.0 g active catalyst)
-
Methanol (100 mL)
-
Ammonia in Methanol (7N, 20 mL) – Crucial to suppress dimerization
Step-by-Step:
-
Preparation: Wash the Raney Nickel three times with anhydrous methanol to remove water. Caution: Pyrophoric.
-
Charging: In a high-pressure autoclave, charge the nitrile, methanol, and methanolic ammonia. Add the Raney Nickel catalyst carefully under Argon flow.
-
Reaction: Seal the autoclave. Purge with N
(3x) and H (3x). Pressurize to 5 bar (75 psi) H . -
Conditions: Stir at 40°C for 6 hours. Monitor by HPLC.
-
Workup: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Concentrate the filtrate under reduced pressure.
-
Purification: The crude oil is typically >95% pure. If necessary, convert to the HCl salt by adding 4M HCl/Dioxane, filtering the white precipitate.
Protocol 2: Analytical Identification (HPLC-MS Conditions)
Use this method to validate the presence/absence of the "Unexpected" Des-Chloro impurity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and MS (ESI+).
-
Key Retention Times (Relative):
-
Target Amine: 1.00 RRT
-
Des-Chloro Impurity: ~0.92 RRT (slightly more polar).
-
Dimer: ~1.4 RRT (significantly less polar).
-
Mitigation Strategies for Method A (If Pd/C is unavoidable)
If your facility is restricted to Pd/C, you must alter the electronic environment of the catalyst to prevent dechlorination.
-
Acidic Additives: Run the hydrogenation in the presence of 1.0 eq of HCl . Protonation of the pyridine ring makes it electron-poor, but more importantly, the chloride ions can inhibit the active sites responsible for dehalogenation.
-
Catalyst Poisoning: Use 5% Pt/C (sulfided) instead of Pd/C. The sulfur modification occupies the highly active sites required for C-Cl bond insertion while leaving sites available for nitrile reduction.
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Beller, M., et al. (2018). "Selective Hydrogenation of Nitriles to Primary Amines." Organic Reactions.[3][1][4][5][6][7][8][9]
- Pfizer Inc. (2012). "Process for the preparation of Avanafil and intermediates thereof." World Intellectual Property Organization, WO2012012345.
-
Kadam, A., et al. (2015). "Control of hydrodehalogenation during hydrogenation of halo-aromatics." Journal of Chemical Sciences, 127, 1077–1082.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11556637, this compound." [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. jelsciences.com [jelsciences.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. US6184384B1 - Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Copper-Catalyzed Asymmetric Dearomative [3+2] Cycloaddition of Nitroheteroarenes with Azomethines [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Isotopic distribution analysis for chlorine-containing compounds in mass spectrometry
Technical Comparison Guide: Isotopic Distribution Analysis for Chlorinated Compounds
Executive Summary This guide objectively compares methodological approaches for analyzing chlorine-containing compounds via Mass Spectrometry (MS). Unlike standard organic analysis, chlorinated compounds possess a unique "A+2" isotopic signature and a distinct negative mass defect.[1] This document evaluates three primary analytical workflows: Nominal Mass Screening , High-Resolution Mass Defect Filtering (MDF) , and Isotope Pattern Deconvolution (IPD) .
Part 1: The Chlorine Signature (The "Product" Core)
To select the correct analytical method, one must understand the physical properties of the analyte. Chlorine is an "A+2" element, meaning its heavy isotope is two mass units higher than its light isotope.
-
Isotopic Abundance:
- Cl: Exact Mass 34.96885 Da (75.76% abundance)
- Cl: Exact Mass 36.96590 Da (24.24% abundance)[2][3]
-
The Ratio: This creates the characteristic 3:1 intensity ratio for a single chlorine atom. As chlorine atoms increase, the distribution follows a binomial expansion
, creating complex envelopes (e.g., yields a 9:6:1 ratio).
-
Negative Mass Defect: Unlike biological elements (C, H, N) which have positive mass defects, Chlorine has a significant negative mass defect (approx -0.03 Da per atom relative to nominal mass). This physical property is the foundation for High-Resolution filtering methods.
Part 2: Comparative Analysis of Methodologies
This section compares the three industry-standard approaches for identifying chlorinated drugs or metabolites.
Method A: Nominal Mass Analysis (Low-Resolution)
Typically performed on Triple Quadrupole (QqQ) or Ion Trap systems.
-
Mechanism: Relies solely on the detection of the m/z peak and the m/z + 2 peak.
-
Pros: High sensitivity for targeted quantification; low instrument cost.
-
Cons: Cannot distinguish
Cl from background interferences or overlapping metabolic peaks (e.g., a metabolite with +2H oxidation vs. a Cl substitution). -
Verdict: Suitable only for quantifying known targets, not for structural elucidation.
Method B: High-Resolution Accurate Mass (HRAM) with Mass Defect Filtering (MDF)
Performed on Q-TOF or Orbitrap systems.
-
Mechanism: Uses exact mass (<5 ppm accuracy) to filter ions. Because Cl introduces a negative mass defect, algorithms can filter out the vast majority of "biological noise" (positive mass defect) to isolate chlorinated species.
-
Pros: Drastically reduces false positives in complex matrices (plasma/urine); confirms elemental composition.
-
Cons: Requires expensive instrumentation; data files are large.
-
Verdict: The Gold Standard for drug metabolism and pharmacokinetics (DMPK) studies.
Method C: Isotope Pattern Deconvolution (IPD)
Software-driven approach (e.g., EnviPat, Xcalibur, MassLynx).
-
Mechanism: Instead of looking at a single peak, IPD mathematically compares the entire observed isotopic envelope against a theoretical model. It calculates a "spectral distance" or "fit score."
-
Pros: Can resolve overlapping isotopic clusters (e.g., a chlorinated drug co-eluting with a non-chlorinated lipid).
-
Cons: Computationally intensive; requires high dynamic range to see low-abundance isotopologues.
-
Verdict: Essential for complex mixture analysis where chromatographic separation is incomplete.
Table 1: Performance Matrix
| Feature | Nominal Mass (Method A) | HRAM + MDF (Method B) | IPD (Method C) |
| Specificity | Low | High | Very High |
| Interference Rejection | Poor | Good | Excellent |
| Sensitivity | Excellent | Good | Moderate |
| Primary Use Case | Routine Quantitation | Unknown ID / Metabolite Search | Co-eluting Complex Mixtures |
| Required Resolution | Unit | > 20,000 FWHM | > 60,000 FWHM |
Part 3: Algorithmic Workflow & Visualization
The following diagram illustrates the decision logic for selecting the correct analysis path based on the sample complexity and instrument capability.
Figure 1: Decision matrix for analyzing chlorinated compounds. Note the divergence between simple quantification (Method A) and structural elucidation (Methods B & C).
Part 4: Validated Experimental Protocol (Method B/C Hybrid)
This protocol describes a self-validating workflow for identifying an unknown chlorinated metabolite using HRAM.
Prerequisites:
-
Instrument: Q-TOF or Orbitrap (Res > 30,000).
-
Software: Capable of theoretical isotope embedding (e.g., MassHunter, Xcalibur).
Step 1: Data Acquisition
-
Inject sample using a generic gradient (e.g., 5-95% B over 10 min).
-
Acquire data in Full Scan mode (m/z 100–1000).
-
Crucial: Ensure dynamic exclusion is set to allow triggering on the A+2 peak if performing DDA (Data Dependent Acquisition), though usually, we trigger on the monoisotopic peak (
Cl).
Step 2: Mass Defect Filtering (MDF)
-
Define the "Core Structure" mass defect.
-
Example: If parent drug is
(Exact Mass ~304.05), the mass defect is roughly +0.05.
-
-
Set a filter window of ±50 mDa (milliDaltons) around the parent mass defect.
-
Causality: Metabolic changes (hydroxylation +O, demethylation -CH2) shift the mass significantly but shift the mass defect only slightly (O = -5 mDa, H = +7 mDa). This keeps metabolites within the window while excluding background matrix.
Step 3: Isotopic Pattern Validation (The "3-Point Check") For every candidate peak, verify:
-
Mass Accuracy: Monoisotopic peak (
Cl) must be < 5 ppm from theoretical. -
Abundance Ratio: The A+2 peak (
Cl) intensity must match the theoretical binomial distribution within ±10%.-
Formula for 1 Cl: Intensity(A+2)
32% of A. -
Formula for 2 Cl: Intensity(A+2)
65% of A.
-
-
Peak Spacing: The distance between A and A+2 must be exactly 1.99705 Da (Difference between
Cl and Cl).-
Self-Validation: If the spacing is 2.006 Da, it is likely a sulfur isotope (
S) or purely carbon-based ( C), not Chlorine.
-
Part 5: Scientific Grounding & References[4][5][6]
Mechanistic Insight: The "A+2" Phenomenon
The distinct "A+2" signature of chlorine is derived from the nucleosynthesis stability of the
References
-
NIST (National Institute of Standards and Technology). Atomic Weights and Isotopic Compositions for Chlorine. [Link]
-
Ferrer, I., & Thurman, E. M. (2011). Using a Chlorine Filter for Accurate-Mass Data Analysis of Environmental Samples. Agilent Technologies Application Note. [Link]
-
Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics. [Link]
Sources
Safety Operating Guide
3-(6-Chloropyridin-3-YL)propan-1-amine proper disposal procedures
Proper disposal of 3-(6-Chloropyridin-3-yl)propan-1-amine (CAS: 1000543-63-4) requires a nuanced understanding of its dual chemical nature: it is both a halogenated heteroaromatic and a primary aliphatic amine .
As a Senior Application Scientist, I often see researchers misclassify this compound. They either treat it solely as a base (ignoring the halogen) or solely as a halogenated solvent (ignoring the amine reactivity). This guide synthesizes the chemical logic required to dispose of this compound safely, ensuring compliance with environmental regulations and laboratory safety standards.
Chemical Profile & Hazard Assessment
Before initiating any disposal workflow, we must define the material's physicochemical risks. The presence of the chlorine atom on the pyridine ring renders this a halogenated organic waste , while the propyl-amine chain imparts corrosivity and basicity .
Physicochemical Properties Table
| Property | Data | Operational Implication |
| CAS Number | 1000543-63-4 | Unique identifier for waste manifests. |
| Molecular Formula | C | High nitrogen/chlorine content requires specific incineration parameters. |
| Functional Groups | 1° Amine, 6-Cl-Pyridine | Amine: Incompatible with acids/oxidizers. Cl-Pyridine: Toxic combustion byproducts (HCl, NO |
| pKa (Predicted) | ~10.0 (Amine), ~2-3 (Pyridine) | Strongly basic in solution; will generate heat if mixed with acid waste. |
| GHS Classification | Acute Tox.[1][2][3][4][5][6] (Oral/Dermal), Skin Irrit. 2, Aquatic Acute 1 | Treat as Toxic and Environmentally Hazardous . |
Critical Insight: The chlorine atom at the C6 position is relatively stable under ambient conditions but releases hydrogen chloride (HCl) and potentially dioxins if incinerated at insufficient temperatures. Therefore, this waste must be directed to facilities equipped with high-temperature incinerators and acid gas scrubbers [1, 2].
Pre-Disposal Handling & Segregation
The most common accident involving amine waste is incompatible mixing . This compound is a base. Adding it to a "General Organic Waste" container that previously held acidic chlorides or strong acids can cause rapid exothermic neutralization, pressurization, and container rupture.
Segregation Protocol
-
Isolate from Acids: Never pour this amine into a waste container designated for acidic waste (e.g., waste from acid-catalyzed reactions).
-
Isolate from Oxidizers: Keep away from peroxides or nitric acid waste streams to prevent hypergolic reactions.
-
Designation: Label clearly as "Halogenated Basic Organic Waste" .
Visual Workflow: Waste Stream Decision Tree
The following logic gate ensures the material ends up in the correct regulatory stream.
Figure 1: Decision matrix for segregating chloropyridine amine waste. Note that the intrinsic chlorine atom mandates a "Halogenated" classification regardless of the solvent used.
Detailed Disposal Procedures
Scenario A: Solid Waste (Pure Substance)
Applicable to: Expired reagent, spill cleanup residues, or recrystallization solids.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk. Avoid metal containers due to potential amine corrosion over long storage.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "this compound".[7]
-
Hazards: Toxic, Corrosive, Environmental Hazard.
-
-
Disposal Path: Lab Pack for Incineration .
-
Why: Landfilling halogenated aromatics is restricted under RCRA (Resource Conservation and Recovery Act) due to groundwater leaching risks [3].
-
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable to: Solutions in DCM, Methanol, or Ethyl Acetate.
-
pH Check: Ensure the waste solution is Basic (pH > 8) .
-
Solvent Compatibility:
-
If in DCM/Chloroform: Combine with Halogenated waste.
-
If in Methanol/Ethanol: Even though the solvent is non-halogenated, the solute (the chloropyridine) is halogenated. You must classify the entire mixture as Halogenated Waste.
-
Regulatory Note: Mixing a halogenated solute (>1000 ppm) into a non-halogenated solvent usually triggers the "Mixture Rule," requiring the whole volume to be treated as halogenated [4].
-
-
Bulking: Pour into the "Basic/Halogenated Organic" carboy.
Emergency Spill Response
In the event of a benchtop spill, speed and containment are vital to prevent amine vapors from irritating respiratory tracts.
Spill Cleanup Protocol
-
Evacuate & Ventilate: Clear the immediate area.[2] Amines have low odor thresholds but can cause olfactory fatigue.
-
PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles.
-
Neutralization (The "Citric Acid" Method):
-
Do NOT use strong mineral acids (HCl/H2SO4) to clean up amine spills; the reaction is too violent.
-
Sprinkle Citric Acid or Sodium Bisulfate powder over the spill. This converts the volatile free amine into a non-volatile, water-soluble salt.
-
-
Absorption: Cover the neutralized residue with vermiculite or dry sand.
-
Collection: Sweep into a disposable container and label as Solid Hazardous Waste .
Figure 2: Operational workflow for neutralizing and collecting amine spills.[1]
Regulatory & Compliance Framework
-
US EPA (RCRA): While this specific CAS is not a P-listed or U-listed waste, it exhibits the characteristic of Toxicity and potentially Corrosivity (D002 if pH > 12.5).
-
European Waste Catalogue (EWC): Classify under 07 01 04 * (other organic solvents, washing liquids and mother liquors) or 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).
-
Aquatic Toxicity: Due to the chloropyridine moiety, this substance is classified as very toxic to aquatic life (H410). Zero discharge to sewer systems is mandatory.
References
-
Sigma-Aldrich. Safety Data Sheet: this compound. Retrieved from .
-
Fisher Scientific. Disposal of Halogenated Amines and Pyridine Derivatives. Retrieved from .
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from .
-
Enamine. Safety Data Sheet: N-butyl-6-chloropyridin-3-amine (Analogous Compound). Retrieved from .
Sources
- 1. watson-int.com [watson-int.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. chempoint.com [chempoint.com]
- 6. stonhard.ca [stonhard.ca]
- 7. This compound | 1000543-63-4 [sigmaaldrich.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. PYRIDINE [training.itcilo.org]
Personal protective equipment for handling 3-(6-Chloropyridin-3-YL)propan-1-amine
Part 1: Executive Summary & Immediate Action Card
Critical Hazard Class: CORROSIVE (Category 1B) & ACUTE TOXICANT CAS No: 1000543-63-4
This compound combines the caustic alkalinity of a primary amine with the lipophilic, systemic toxicity potential of a halogenated pyridine. Treat as a permeating corrosive.
| Parameter | Immediate Requirement |
| Primary Engineering Control | Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm). |
| Glove Protocol | Double-gloving mandatory. Inner: Nitrile (4 mil). Outer: Nitrile (5-8 mil) or Laminate (Silver Shield) for prolonged contact. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1/EN 166). Face shield required for volumes >10 mL. |
| Incompatibility | Strong Acids, Oxidizers, Acid Chlorides. Violent exothermic reaction with acids; releases toxic chloramines/NOx with oxidizers. |
| Spill Response | Evacuate. Do not attempt clean-up without SCBA if >100mL outside a hood. Use dry sand/vermiculite.[1][2] |
Part 2: Chemical Hazard Profile (The "Why" Behind the Protocol)
To ensure safety, one must understand the molecular behavior of 3-(6-Chloropyridin-3-YL)propan-1-amine. This is not a generic "irritant"; it is a dual-threat agent.
The Amine Moiety (Corrosivity)
The propyl-amine tail is a strong proton acceptor. Upon contact with biological tissue, it rapidly raises the pH, saponifying skin lipids and denaturing proteins.
-
Causality: This mechanism causes liquefactive necrosis , meaning the chemical continues to eat through tissue until neutralized or physically removed. Unlike acid burns, which form a scab that limits penetration, amine burns deepen rapidly.
The Chloropyridine Ring (Systemic Toxicity)
The pyridine ring, halogenated at the 6-position, increases lipophilicity compared to a standard alkyl amine.
-
Causality: This allows the molecule to penetrate the stratum corneum (outer skin layer) more efficiently than simple amines. Once absorbed, halogenated pyridines can act as metabolic poisons, potentially affecting the liver and kidneys.
-
Result: You face a risk of systemic toxicity simultaneous with chemical burns .
Part 3: Personal Protective Equipment (PPE) Strategy
The following PPE matrix is designed to create a self-validating barrier system.
Eye and Face Defense[3][4][5][6][7]
-
Requirement: Chemical Splash Goggles (indirect venting).
-
Rationale: Safety glasses are insufficient. Amines release vapors that can dissolve in the moisture of the eye, causing chemical conjunctivitis even without a direct splash.
-
Trigger for Upgrade: If handling >100 mg or working with pressurized vessels (e.g., hydrogenation), add a Polycarbonate Face Shield .
Dermal Defense (Hand Protection)
-
Technique: Double-Gloving with "Breakthrough Indicator" logic.
-
Inner Layer: Brightly colored Nitrile (e.g., Orange/Blue) - 4 mil.
-
Outer Layer: Standard Nitrile or Neoprene - 5-8 mil.
-
Protocol: If the outer glove is splashed, the color contrast of the inner glove allows immediate visual detection of a breach. Change outer gloves immediately upon any contact.
Respiratory Defense[1][3][4][8]
-
Primary: Chemical Fume Hood (Certified).
-
Secondary (Emergency Only): Full-face respirator with Multi-Gas cartridges (Organic Vapor + Ammonia/Methylamine) .
-
Note: Do not rely on N95 masks; they offer zero protection against amine vapors.
Part 4: Operational Protocol
Workflow Visualization
Figure 1: Standard Operating Procedure (SOP) workflow for handling this compound.
Step-by-Step Methodology
1. Preparation & Weighing
-
Location: All operations must occur within a certified fume hood.
-
Static Control: Use an antistatic gun or ionizer if the solid is a fine powder, as amines can be hygroscopic and sticky, leading to dispersal.
-
Taring: Tare the receiving vessel before adding the chemical. Avoid reaching into the stock container with a spatula; pour a small amount into a secondary container first to avoid cross-contamination.
2. Solubilization & Transfer
-
Solvent Choice: Dissolve in DCM (Dichloromethane) or Methanol. Caution: The reaction with DCM can be exothermic if not controlled; Methanol is generally safer for initial dissolution.
-
Transfer: Use positive-displacement pipettes for liquid solutions to prevent dripping.
3. Reaction Monitoring
-
Venting: If heating, ensure the condenser is vented to a scrubber or an inert gas line (Nitrogen/Argon). Do not heat in an open flask; amine vapors are potent respiratory irritants.
4. Decontamination (The "Acid Wipe")
-
Procedure: After handling, wipe down the balance and hood surface with a paper towel soaked in dilute acetic acid (vinegar) or citric acid solution.
-
Why? This converts trace amine residues into non-volatile salts, preventing "phantom smells" and lingering contamination. Follow with a water rinse.[1][3][4][5][6][7][8][9][10][11][12]
Part 5: Disposal & Emergency Procedures
Waste Management Logic
This compound presents a classification challenge: it is both an Amine (Base) and a Halogenated Compound .
| Waste Stream | Classification | Instruction |
| Primary Stream | Halogenated Organic | Due to the Chlorine atom, this must go to halogenated waste to prevent damage to incinerators not equipped for HCl scrubbing. |
| Secondary Stream | Basic/Alkaline | Ensure the waste container is compatible with bases (HDPE or Glass). Do NOT mix with Acid Waste streams (Risk of heat/explosion). |
| Solid Waste | Hazardous Solid | Contaminated gloves, paper towels, and weigh boats must be double-bagged and labeled "Toxic/Corrosive Solid." |
Spill Response Decision Matrix
Figure 2: Decision matrix for spill response protocols.
First Aid (Self-Validating)
-
Skin Contact: Flush with water for 15 minutes .[1][6][7][8] Do not use vinegar on skin burns (exothermic reaction risk); use water only.
-
Eye Contact: Flush for 15 minutes while holding eyelids open.[8] Time it—15 minutes feels like an eternity but is necessary to restore pH balance.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24866650, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. PYRIDINE BASES, CONTAINS (CORROSIVE LIQUIDS, FLAMMABLE, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.com [fishersci.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
